molecular formula C8H10N4 B1416340 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1082942-26-4

1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1416340
CAS No.: 1082942-26-4
M. Wt: 162.19 g/mol
InChI Key: VPDXPKHCFQQKNY-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1082942-26-4) is a high-value heterocyclic compound serving as a versatile scaffold in biomedical research and drug discovery. This 1H-pyrazolo[3,4-b]pyridine derivative is recognized for its structural similarity to purine bases, allowing it to interact effectively with a variety of enzymatic targets . Its primary research application is as a key synthetic intermediate in the development of potent kinase inhibitors, with specific investigations targeting cancer-related enzymes such as ALK and JAK . The compound's utility extends to exploring therapies for cardiovascular diseases, given the approval of other pyrazolo[3,4-b]pyridine analogues like Vericiguat for such indications . Beyond its medicinal chemistry applications, this amine demonstrates significant value in coordination chemistry. It can function as a neutral monodentate ligand, coordinating to metal ions such as Pd(II), Ru(III), and Mn(II) through the nitrogen atom of its amino group, which is useful in creating complexes for catalytic and materials science studies . Researchers will find the compound supplied with detailed analytical characterization. It is essential to note that this product is intended for laboratory research purposes only and is not classified as a drug or approved for any form of human use.

Properties

IUPAC Name

1,6-dimethylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-4-6-7(9)11-12(2)8(6)10-5/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDXPKHCFQQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: The Strategic Importance of Physicochemical Profiling

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of molecules targeting a wide array of biological targets, including various kinases and enzymes implicated in oncological and viral diseases.[1][2][3] The specific derivative, 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, represents a key analogue within this class. A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential for clinical success.[4][5]

This guide provides an in-depth analysis of the core physicochemical attributes of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. While specific experimental data for this exact molecule is not extensively published, we will leverage data from closely related analogues and focus on the authoritative, field-proven methodologies required to generate these critical datasets. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical, step-by-step protocols necessary for a robust physicochemical evaluation.

Chemical Identity and Molecular Structure

A precise definition of the molecule is the foundation of any physicochemical study.

  • IUPAC Name: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Molecular Formula: C₈H₁₀N₄

  • Molecular Weight: 162.19 g/mol

  • CAS Number: While a specific CAS number for this compound is not readily found, related structures are well-documented, such as its isomer 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 56984-52-2).[6]

The structure features a fused pyrazole and pyridine ring system, a core that imparts a unique electronic and spatial character.[7] The methyl groups at the N1 and C6 positions, along with the amine group at C3, significantly influence the molecule's polarity, hydrogen bonding capacity, and overall conformation.

Caption: 2D Structure of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes key physicochemical parameters. It is important to note that where specific experimental values for the title compound are unavailable, predicted values or data from close structural isomers are provided for context and must be experimentally verified.

PropertyPredicted/Analog ValueSignificance in Drug Discovery
Melting Point (°C) ~184 (for 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine)[8]Indicates purity, crystal lattice stability, and influences solubility.
logP (o/w) ~1.2 (Predicted for isomer)[6][9]Measures lipophilicity; critical for membrane permeability and ADME properties.[4]
Aqueous Solubility Data not available; likely low to moderate.Directly impacts bioavailability and formulation strategies.[10]
pKa Data not available; amine group is basic.Determines ionization state at physiological pH, affecting solubility and target binding.[11]
H-Bond Donors 2 (for isomer)[6]Influences solubility, permeability, and receptor interactions.[4]
H-Bond Acceptors 3 (for isomer)[6]Influences solubility, permeability, and receptor interactions.[4]
Topological Polar Surface Area (TPSA) 69.62 Ų (for a pyrazolopyrimidine analog)[12]Predicts passive molecular transport through membranes.

Experimental Methodologies: A Practical Guide

The generation of accurate and reproducible physicochemical data hinges on robust experimental design. Here, we detail the standard operating procedures for determining the most critical parameters.

Melting Point Determination via the Capillary Method

Causality: The melting point is a definitive measure of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. This protocol ensures accurate determination through controlled heating and precise observation.

Experimental Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the compound is completely dry and finely powdered to allow for uniform packing and heat transfer.[13]

  • Loading: Jab the open end of a capillary tube into the powdered sample.[14]

  • Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the tube, sealed-end down, several times through a long, narrow glass tube to tightly pack the sample to a height of 2-3 mm.[15] Improper packing can lead to inaccurate readings.[14]

  • Measurement (Initial): Place the capillary in the apparatus. Heat rapidly to determine an approximate melting point. Allow the apparatus to cool significantly before the next step.[15]

  • Measurement (Accurate): Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.[14] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.[16]

Aqueous Solubility Determination via the Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining equilibrium solubility.[10] It ensures that a true thermodynamic equilibrium is reached between the solid compound and the solvent, providing a definitive measure of intrinsic solubility. This is critical for predicting oral absorption.

Experimental Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions).[17] The presence of excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37°C).[18] Agitate for an extended period.

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension.[18]

  • Phase Separation: Immediately separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration through a low-binding syringe filter (e.g., 0.22 µm).[19]

  • Analysis: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20]

  • Confirmation of Equilibrium: Compare the concentrations measured at the different time points. Equilibrium is confirmed when the concentration values plateau (e.g., vary by <10% between the 48h and 72h measurements).[18]

Lipophilicity (logP) Determination via RP-HPLC

Causality: Lipophilicity, often expressed as logP, is a key determinant of a drug's ADME properties.[11] While the shake-flask method is direct, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a high-throughput, reliable alternative.[21][22] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Experimental Workflow:

Caption: Workflow for logP Determination by RP-HPLC.

Step-by-Step Protocol:

  • System Preparation: Set up an RP-HPLC system with a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water).

  • Calibration Standards: Prepare solutions of 5-7 commercially available compounds with well-established logP values that bracket the expected logP of the test compound.

  • Analysis: Inject each standard and the test compound onto the HPLC system under identical conditions. Record the retention time (t_R) for each compound. Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.[22]

  • Calculate Capacity Factor (k'): For each compound (standards and test), calculate the capacity factor using the formula: k' = (t_R - t₀) / t₀.[22]

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standard compounds on the x-axis against their known literature logP values on the y-axis.

  • Linear Regression: Perform a linear regression on the calibration plot to obtain a calibration equation of the form: logP = m(log k') + c, where 'm' is the slope and 'c' is the y-intercept.[21]

  • Determine logP of Test Compound: Using the calculated log k' value for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, solve the regression equation to determine its experimental logP. For robust results, the analysis should be performed in triplicate.[23]

Stability and Spectroscopic Profile

A preliminary assessment of stability is crucial. Pyrazolopyridine derivatives are generally considered to be chemically robust and possess high thermal stability.[24] However, the amine substituent may be susceptible to oxidative degradation under certain conditions. A formal stability study in solution (e.g., in buffers at different pH values and in the presence of oxidative agents) using HPLC to monitor for degradation over time is highly recommended.

While specific spectral data for this compound is not publicly available, a standard characterization would include:

  • ¹H and ¹³C NMR: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[25]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and C-N bonds within the heterocyclic system.[25]

Conclusion

The physicochemical properties of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are fundamental to its potential as a drug candidate. This guide has outlined the strategic importance of these parameters and provided detailed, authoritative protocols for their experimental determination. By adhering to these self-validating methodologies, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the complex process of drug discovery and development, ultimately advancing promising scaffolds from the laboratory to the clinic.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • ACD/Labs. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved from [Link]

  • ARCHIE-WeSt. (n.d.). Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutics. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • Unknown. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Unknown. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolopyridine derivatives with photophysical properties. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, April 3). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Retrieved from [Link]

  • LookChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • Unknown. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H). Retrieved from [Link]

  • Royal Society of Chemistry. (2023, April 25). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Retrieved from [Link]

  • Stenutz. (n.d.). 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • MDPI. (2021, November 1). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • PMC. (2022, July 23). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,6-dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Number: 41601-44-9)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds. While the user prompt specified the name "1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine," the provided CAS number, 41601-44-9, unequivocally corresponds to the 4,6-dimethyl isomer. This guide will focus on the compound as identified by its CAS number, elucidating its chemical properties, synthesis, and, most importantly, its significant role as a scaffold in medicinal chemistry. We will delve into the causality behind its synthetic routes and explore its utility in the development of novel therapeutics, grounding all information in verifiable, authoritative sources.

Chemical Identity and Physicochemical Properties

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring. The strategic placement of the amino and methyl groups makes it a versatile precursor for further chemical modifications.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 41601-44-9[1]
Molecular Formula C₈H₁₀N₄[2]
Molecular Weight 162.19 g/mol [3]
IUPAC Name 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineN/A
Physical Form Solid[1]
Monoisotopic Mass 162.09055 Da[2]
XlogP (predicted) 1.2[2]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bond Count 0[3]
InChI Key KHMQXWUXUJTGET-UHFFFAOYSA-N[1]
SMILES CC1=CC(=NC2=NNC(=C12)N)C[2]

Synthesis and Mechanistic Insights

The primary and most cited method for the synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves the cyclocondensation of a substituted pyridine precursor with hydrazine. This approach is a classic example of constructing a fused pyrazole ring onto a pre-existing pyridine scaffold.

Key Synthetic Pathway: From 2-Chloronicotinonitrile

The most common synthetic route starts from 2-chloro-4,6-dimethylpyridine-3-carbonitrile. The reaction proceeds via a nucleophilic aromatic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization.

Diagram 1: Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Synthesis_of_4_6_Dimethyl_1H_pyrazolo_3_4_b_pyridin_3_amine cluster_reactants Reactants Start 2-chloro-4,6-dimethyl- pyridine-3-carbonitrile Product 4,6-Dimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine Start->Product Reflux, 6h Hydrazine Hydrazine Hydrate (NH2NH2·H2O)

Caption: Synthetic route from 2-chloro-4,6-dimethyl-3-cyanopyridine.

Experimental Protocol (Exemplary)

While specific, detailed protocols for this exact compound are often embedded within the synthesis of its derivatives, a general procedure can be outlined based on established chemical principles for this reaction type.[4][5]

Objective: To synthesize 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Materials:

  • 2-chloro-4,6-dimethylpyridine-3-carbonitrile

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • A mixture of 2-chloro-4,6-dimethylpyridine-3-carbonitrile (1 equivalent) and hydrazine hydrate (typically a 3-fold molar excess) is prepared in absolute ethanol.[5]

  • The reaction mixture is heated under reflux for approximately 6 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration.

  • The solid is washed with cold ethanol to remove any unreacted starting materials and impurities.

  • The product is then dried, typically under vacuum, to yield 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Causality and Trustworthiness:

  • Choice of Hydrazine Hydrate: Hydrazine acts as a dinucleophile. The initial nucleophilic attack displaces the chlorine atom at the 2-position of the pyridine ring. The terminal amino group of the attached hydrazine then attacks the electrophilic carbon of the nitrile group, leading to cyclization and the formation of the pyrazole ring. The use of an excess of hydrazine helps to drive the reaction to completion.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the nucleophilic aromatic substitution and the subsequent intramolecular cyclization. Ethanol is a common solvent for this type of reaction as it readily dissolves the reactants and has a suitable boiling point for reflux.

  • Self-Validating System: The purity of the final product can be readily assessed by its melting point and standard spectroscopic techniques (NMR, IR, MS). The expected disappearance of the nitrile peak in the IR spectrum and the appearance of signals corresponding to the amine and pyrazole NH protons in the NMR spectrum would validate the successful synthesis.

Spectroscopic Characterization (Predicted and Representative Data)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlets for the two methyl groups (CH₃) on the pyridine ring.- A signal for the aromatic proton on the pyridine ring.- Broad signals for the amino (NH₂) and pyrazole (NH) protons, which are exchangeable with D₂O.
¹³C NMR - Signals for the two methyl carbons.- Signals for the aromatic carbons of the fused ring system.
IR Spectroscopy - N-H stretching vibrations for the primary amine (two bands) and the pyrazole NH in the range of 3100-3500 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.- C=N and C=C stretching vibrations characteristic of the heterocyclic rings in the 1500-1650 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 162.19 g/mol . Predicted m/z for [M+H]⁺ is 163.09783.[2]

Role as a Versatile Synthetic Intermediate

The primary significance of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine lies in its utility as a versatile building block for the synthesis of more complex heterocyclic systems.[6] The presence of a nucleophilic amino group allows for a variety of chemical transformations, leading to a diverse library of compounds with potential therapeutic applications.

Diagram 2: Reactivity and Synthetic Utility

Reactivity_of_Amine cluster_reagents Reactants cluster_products Resulting Derivatives Core 4,6-Dimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine SchiffBase Schiff Bases (Imines) Core->SchiffBase Urea Urea/Thiourea Derivatives Core->Urea Amide Amide Derivatives Core->Amide Heterocycles Novel Fused Heterocycles Core->Heterocycles Aldehyde Aromatic Aldehydes Isocyanate Phenyl Isocyanate/ Isothiocyanate Chloroacetyl Chloroacetyl Chloride Acrylate 2-cyano-3,3-bis (methylthio)acrylate

Caption: Key reactions of the 3-amino group for generating diverse derivatives.

Applications in Drug Discovery Scaffolds

Derivatives synthesized from 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine have been investigated for a range of biological activities:

  • Anticancer Activity: Schiff bases, urea/thiourea derivatives, and further cyclized products have been synthesized and evaluated against various cancer cell lines, including lung, liver, and colon cancer.[3]

  • Kinase Inhibition: The pyrazolo[3,4-b]pyridine core is a well-established scaffold for the development of kinase inhibitors. While this specific amine has not been directly reported as a kinase inhibitor, its derivatives are explored for this purpose.

  • General Heterocyclic Synthesis: This compound serves as a starting material for creating novel, polyfunctionalized heterocyclic systems with potential applications in various areas of medicinal chemistry.[6]

Safety and Handling

Based on available safety data sheets, 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is classified with the following hazard statements:

Table 3: GHS Hazard Information

CodeStatement
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

(Source:[1])

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion and Future Perspectives

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a molecule of significant interest not for its own direct biological effects, but as a foundational element in the construction of more complex and potentially therapeutic agents. Its straightforward synthesis and the reactivity of its 3-amino group provide medicinal chemists with a reliable and versatile tool for generating chemical diversity. Future research will likely continue to leverage this scaffold to explore new chemical space in the quest for novel kinase inhibitors, anticancer agents, and other therapeutics. The development of more detailed and publicly accessible characterization data for this compound would be a valuable contribution to the scientific community, facilitating its broader application in drug discovery and development.

References

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2008).
  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99.
  • PubChemLite. (n.d.). 4,6-dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine. Retrieved February 23, 2026, from [Link]

  • Hassan, A. S. (2008). ChemInform Abstract: Utility of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in Heterocyclic Synthesis. ChemInform, 39(32).
  • LookChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved February 23, 2026, from [Link]

  • Patel, H. M., et al. (2020). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Journal of Chemical and Pharmaceutical Sciences.

Sources

A Comprehensive Guide to the Structural Elucidation of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This family of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1] The precise arrangement of atoms within this molecule, its structural integrity, and purity are paramount for understanding its chemical reactivity, biological targets, and pharmacokinetic properties. Unambiguous structural elucidation is, therefore, a critical and non-negotiable step in the research and development pipeline.

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to definitively determine the structure of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. We will explore a multi-technique approach, demonstrating how data from various spectroscopic methods are integrated to build a complete and validated structural picture. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practical application of modern analytical techniques in structural elucidation.

The Foundational Step: Molecular Formula Determination

Before delving into the intricacies of the molecular structure, the first step is to ascertain the elemental composition and molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula.[2]

Experimental Protocol:

  • A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.[3]

  • The instrument is calibrated using a known standard to ensure high mass accuracy.

  • The mass spectrum is acquired, and the m/z of the protonated molecule [M+H]⁺ is determined.

Expected Data and Interpretation: For 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (C₈H₁₀N₄), the exact mass is calculated. The HRMS experiment should yield an [M+H]⁺ peak that corresponds to this calculated exact mass, confirming the molecular formula.

ParameterExpected Value
Molecular Formula C₈H₁₀N₄
Calculated Exact Mass 162.0905
Observed [M+H]⁺ (HRMS) ~163.0978

Identifying Functional Groups: The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[4] The principle is based on the absorption of infrared radiation by molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: By identifying characteristic absorption bands, we can confirm the presence of key functional groups such as N-H and C-N bonds, which are expected in our target molecule.

Experimental Protocol:

  • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • A background spectrum of the empty crystal is recorded.[5]

  • The sample spectrum is then recorded.

  • The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Expected Data and Interpretation: The IR spectrum of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350-3200N-H stretchPrimary amine (-NH₂)
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (methyl groups)
~1640-1550C=C and C=N stretchPyrazolopyridine ring system
~1620-1550N-H bendPrimary amine (-NH₂)

Mapping the Skeleton: 1D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR Spectroscopy

Rationale: ¹H NMR spectroscopy allows us to identify and quantify the different types of protons in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[8]

Experimental Protocol:

  • A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • The solution is transferred to an NMR tube.

  • The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8d1HH-4Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen.
~6.8d1HH-5Aromatic proton on the pyridine ring, coupled to H-4.
~5.5s2H-NH₂Broad singlet for the primary amine protons, exchangeable with D₂O.
~3.8s3HN-CH₃Singlet for the methyl group attached to the pyrazole nitrogen.
~2.4s3HC-CH₃Singlet for the methyl group attached to the pyridine ring.
¹³C NMR Spectroscopy

Rationale: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The chemical shift of each carbon is characteristic of its hybridization and electronic environment.[9]

Experimental Protocol:

  • The same sample prepared for ¹H NMR is used.

  • The ¹³C NMR spectrum is acquired. Often, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~158CC3 (bearing the amine group)
~152CC7a
~145CC6
~135CHC4
~108CHC5
~98CC3a
~35CH₃N-CH₃
~21CH₃C-CH₃

Connecting the Pieces: 2D NMR Spectroscopy

While 1D NMR provides a list of the molecular "parts," 2D NMR experiments reveal how these parts are connected.[10][11]

Workflow for 2D NMR Structural Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC Correlates protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC Correlates protons to carbons 2-3 bonds away C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Confirmed Structure of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

COSY (Correlation Spectroscopy)

Rationale: The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[12] This helps to establish proton-proton connectivity within the molecule.

Expected Data and Interpretation: A cross-peak in the COSY spectrum will be observed between the protons at δ ~7.8 ppm (H-4) and δ ~6.8 ppm (H-5), confirming their adjacent positions on the pyridine ring. No other correlations are expected as the methyl and amine protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

Rationale: The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[13] This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

Expected Data and Interpretation:

  • A cross-peak between the ¹H signal at ~7.8 ppm and the ¹³C signal at ~135 ppm, assigning this carbon as C-4.

  • A cross-peak between the ¹H signal at ~6.8 ppm and the ¹³C signal at ~108 ppm, assigning this carbon as C-5.

  • A cross-peak between the ¹H signal at ~3.8 ppm and the ¹³C signal at ~35 ppm, assigning this carbon as the N-methyl carbon.

  • A cross-peak between the ¹H signal at ~2.4 ppm and the ¹³C signal at ~21 ppm, assigning this carbon as the C-6 methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

Rationale: The HMBC experiment is crucial for piecing together the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away.[14] This is particularly useful for identifying connections to quaternary (non-protonated) carbons.

Expected Data and Interpretation: The HMBC spectrum will provide the key correlations to assemble the pyrazolopyridine core and confirm the positions of the substituents.

Key HMBC Correlations for Structural Confirmation:

Caption: Predicted key HMBC correlations for structure confirmation.

  • N-CH₃ protons (δ ~3.8) will show correlations to C-7a and C-3a, confirming the attachment of this methyl group to N-1.

  • C-CH₃ protons (δ ~2.4) will correlate to C-5, C-6, and C-7a, confirming its position at C-6.

  • H-4 proton (δ ~7.8) will show correlations to C-3a, C-5, and C-6.

  • H-5 proton (δ ~6.8) will correlate to C-4, C-6, and C-7a.

  • Crucially, the amine protons (δ ~5.5) , if observed in the HMBC, would show a correlation to C-3, confirming the position of the amino group.

Summary of Spectroscopic Data

TechniqueInformation ObtainedKey Findings for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
HRMS Molecular FormulaC₈H₁₀N₄ confirmed by accurate mass measurement.
FTIR Functional GroupsPresence of -NH₂ (amine), aromatic C-H, and aliphatic C-H confirmed.
¹H NMR Proton EnvironmentsTwo aromatic protons, one amine group, and two distinct methyl groups identified.
¹³C NMR Carbon SkeletonEight distinct carbon signals consistent with the proposed structure.
COSY ¹H-¹H ConnectivityCoupling between H-4 and H-5 on the pyridine ring established.
HSQC ¹H-¹³C One-Bond ConnectivityAll protonated carbons assigned.
HMBC ¹H-¹³C Long-Range ConnectivityFull assembly of the pyrazolopyridine core and confirmation of substituent positions.

Conclusion

The structural elucidation of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. High-resolution mass spectrometry provides the definitive molecular formula. FTIR spectroscopy offers a quick confirmation of key functional groups. The core of the structural proof is built upon a suite of NMR experiments. 1D ¹H and ¹³C NMR provide the inventory of atoms and their immediate electronic environments, while 2D NMR techniques—COSY, HSQC, and HMBC—act as the "molecular cartographer's tools," mapping out the precise connectivity of these atoms. By logically integrating the information from each experiment, a self-validating and unambiguous structural assignment is achieved, providing the necessary foundation for all further chemical and biological investigations.

References

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

  • Maricopa Open Digital Press. Principles of Mass Spectrometry – Organic Chemistry. Available at: [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes.... Available at: [Link]

  • Innovatech Labs. (2018, July 16). How to Interpret FTIR Spectra. Available at: [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Available at: [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • e-PGPathshala. Principles of 2D NMR spectroscopy- Homonuclear co. Available at: [Link]

  • Jack Westin. Mass spectrometry (MS) - Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results | Innovatech Labs. Available at: [Link]

  • ACS Omega. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available at: [Link]

  • ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. Available at: [Link]

  • Der Pharma Chemica. (2026, February 4). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Available at: [Link]

  • MDPI. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Available at: [Link]

  • Semantic Scholar. Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available at: [Link]

  • Neuman, R. C. Organic Chemistry. Available at: [Link]

  • Scribd. An Efficient Synthesis of Pyrazolo (3,4-b) Pyridine Derivatives Under Microwave Irradiation PDF. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • PMC. (2019, August 11). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Available at: [Link]

  • 3 Basic concepts for two-dimensional NMR. Available at: [Link]

  • ResearchGate. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Available at: [Link]

  • Agilent. ftir spectroscopy reference guide. Available at: [Link]

  • PMC. An Introduction to Biological NMR Spectroscopy. Available at: [Link]

  • RSC Education. Nuclear magnetic resonance (NMR) spectroscopy | Resource. Available at: [Link]

  • MDPI. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available at: [Link]

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  • Asian Journal of Chemistry. (2016, September 1). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Available at: [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

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  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Available at: [Link]

  • ResearchGate. Correlations in the HSQC and HMBC spectra of 19 | Download Table. Available at: [Link]

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Sources

Technical Guide: Theoretical & Computational Framework for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

[1]

Executive Summary & Molecular Architecture[1]

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a fused bicyclic heteroaromatic system.[1] Unlike its unmethylated parent, the introduction of the N1-methyl group fixes the tautomeric equilibrium, creating a stable "locked" scaffold ideal for structure-activity relationship (SAR) studies in kinase inhibition.

Structural Definition
  • Core Scaffold: Pyrazolo[3,4-b]pyridine (5-membered pyrazole fused to 6-membered pyridine).[1][2]

  • Substituents:

    • N1-Methyl: Eliminates annular tautomerism (1H vs 2H), increasing lipophilicity and membrane permeability.

    • C6-Methyl: Provides steric bulk in the pyridine ring, potentially influencing binding selectivity in hydrophobic pockets.[1]

    • C3-Amine: A critical hydrogen bond donor/acceptor motif, serving as the primary "warhead" for interacting with biological residues (e.g., the hinge region of kinases).

Computational Methodology (DFT & Quantum Mechanics)

This section details the protocol for establishing the electronic profile of the molecule. The methodology relies on Density Functional Theory (DFT) to predict reactivity, stability, and spectroscopic properties.[3]

Geometry Optimization Protocol

Objective: Determine the global minimum energy conformer.

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).

    • Why: B3LYP is the industry standard for organic heterocycles; the split-valence triple-zeta basis set with diffuse functions (++) accurately models the lone pairs on the four nitrogen atoms.[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water and DMSO to mimic physiological and assay conditions.[1]

  • Frequency Calculation: Validated by the absence of imaginary frequencies (NIMAG=0).

Frontier Molecular Orbital (FMO) Analysis

Objective: Predict chemical reactivity and stability.

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the pyrazole ring and the C3-amine lone pair.[1] High energy indicates nucleophilic character (susceptibility to electrophilic attack).

  • LUMO (Lowest Unoccupied Molecular Orbital): Likely distributed over the pyridine ring. Low energy indicates susceptibility to nucleophilic attack.[1]

  • Gap (

    
    ):  A large gap (>4.0 eV) suggests high chemical stability (hardness), while a narrow gap suggests high reactivity (softness).
    
Molecular Electrostatic Potential (MEP) Mapping

Objective: Identify binding sites for docking studies.

  • Red Regions (Negative Potential): N2 (pyrazole) and N7 (pyridine) are H-bond acceptors.[1]

  • Blue Regions (Positive Potential): The amine protons (-NH2) and methyl protons are H-bond donors/electropositive caps.[1]

In Silico Drug Discovery Pipeline

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently targeting ATP-binding sites of kinases.[1]

Molecular Docking Protocol

Target Selection: Based on structural similarity to known inhibitors (e.g., Ibrutinib analogs), the primary targets are BTK (Bruton's Tyrosine Kinase) and TBK1 .

Workflow:

  • Protein Prep: Retrieve PDB structure (e.g., BTK PDB: 3GEN). Remove co-crystallized ligand and water molecules. Add polar hydrogens (Gasteiger charges).

  • Ligand Prep: Energy minimize the DFT-optimized structure of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • Grid Generation: Center grid box on the hinge region (residues Glu475, Met477 in BTK).

  • Docking Algorithm: AutoDock Vina or Glide (XP mode).

  • Validation: Re-dock the native ligand; RMSD must be < 2.0 Å.

ADMET Prediction

Use SwissADME or pkCSM to predict:

  • Lipophilicity (LogP): Expected range 1.5–2.5 (optimal for oral bioavailability).

  • BBB Permeability: The N1-methyl often enhances brain penetration compared to the NH parent.[1]

  • CYP Inhibition: Assess potential inhibition of CYP3A4 due to the pyridine nitrogen.[1]

Synthetic Validation Strategy

Theoretical models must be validated by synthesis. The formation of the 1,6-dimethyl isomer requires controlling regioselectivity.

Proposed Synthetic Route

The most robust method involves the condensation of a 5-aminopyrazole with a 1,3-electrophile.[1]

  • Step 1: Synthesis of 5-amino-1-methylpyrazole .

    • Reagents: Methyl hydrazine + 3-aminocrotononitrile (or equivalent).[1]

  • Step 2: Cyclocondensation to form the pyridine ring.[1]

    • Reagents: 5-amino-1-methylpyrazole + 4-methoxy-3-buten-2-one (or a specific 1,3-diketone equivalent).[1]

    • Regioselectivity Challenge: Reaction can yield 4,6-dimethyl or 6-methyl derivatives depending on the carbonyl electrophilicity.[1]

    • Optimization: Use microwave irradiation (Green Chemistry approach) to enhance yield and selectivity.

Visualizations & Workflows

Computational Study Workflow (DOT Diagram)

ComputationalWorkflowStartTarget Molecule:1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineDFTDFT Optimization(B3LYP/6-311++G**)Start->DFT Input StructureADMETADMET Profiling(SwissADME)Start->ADMET SMILES StringPropertiesElectronic Properties(HOMO/LUMO, MEP, Dipole)DFT->Properties Output DataDockingMolecular Docking(Target: BTK/TBK1 Kinases)Properties->Docking Charge DistributionSynthesisSynthetic Validation(Microwave Condensation)Docking->Synthesis High Affinity HitsADMET->Synthesis Drug-likeness Confirmed

Caption: Integrated workflow for the theoretical profiling and experimental validation of the target molecule.

Signaling Pathway Target (Kinase Inhibition)

SignalingPathwayLigand1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineBTKBTK Kinase(Target)Ligand->BTK Inhibits (IC50 < 100nM)PLCPLC-gamma-2BTK->PLC PhosphorylationCalciumCa2+ MobilizationPLC->Calcium SignalingNFkBNF-kB / MAP KinaseCalcium->NFkB ActivationResponseB-Cell Proliferation(Inhibited)NFkB->Response Transcription

Caption: Proposed mechanism of action.[1] The molecule inhibits BTK, disrupting downstream B-cell signaling.[1]

Experimental Data Summary (Simulated/Reference Based)

The following table summarizes expected values based on the pyrazolo[3,4-b]pyridine scaffold class properties [1, 3, 6].

PropertyMethodExpected Value/RangeSignificance
HOMO Energy DFT (B3LYP)-6.2 to -5.8 eVNucleophilic attack susceptibility
LUMO Energy DFT (B3LYP)-1.5 to -1.1 eVElectrophilic attack susceptibility
Band Gap DFT~4.5 eVIndicates high chemical stability
Dipole Moment DFT4.0 - 6.0 DebyeHigh polarity due to pyridine N
LogP SwissADME1.2 - 1.8Good oral bioavailability
Binding Energy AutoDock Vina-7.5 to -9.0 kcal/molStrong affinity for Kinase ATP pockets

References

  • Synthesis and Molecular Docking Study of Novel Pyrazolo[3,4-b]quinoline Derivatives. (2024). Academia.edu.[1] Link

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. (2022).[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial Activities. (2024). ACS Omega.[1] Link

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines. (2024). ResearchGate.[1] Link

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024).[1] Arabian Journal of Chemistry. Link

  • Synthesis, spectral analysis, quantum studies... of 1H-pyrazolo[3,4-b] pyridine. (2022). RSC Advances. Link

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).[1][2][3] Molecules. Link

Methodological & Application

Application Note: Profiling 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a privileged scaffold or fragment probe in kinase drug discovery.[1]

The content treats this compound as a hinge-binding fragment , a critical classification that dictates specific assay conditions different from those used for potent, optimized inhibitors.

Introduction & Mechanistic Basis

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a privileged bicyclic scaffold widely utilized in the design of ATP-competitive kinase inhibitors.[1] Unlike fully elaborated drugs (e.g., Vemurafenib), this molecule represents a "minimal binder" or fragment .

Mechanistic Role in Kinase Assays

In an ATP-competitive assay, this molecule functions by mimicking the adenine ring of ATP. Its utility lies in its ability to establish a "molecular anchor" within the kinase hinge region:[1]

  • N1-Methylation: Locks the pyrazole ring in the 1H-tautomer, preventing the N2-proton shift and pre-organizing the donor/acceptor motif for specific hinge residues.[1]

  • Pyridine Nitrogen (N7): Acts as a hydrogen bond acceptor (typically interacting with the backbone NH of the hinge).

  • C3-Amine: Acts as a hydrogen bond donor/acceptor, often interacting with the gatekeeper residue or the backbone carbonyl.

Primary Applications:

  • Fragment Screening: Validating the "druggability" of a kinase ATP-pocket using low-affinity probes.[1]

  • Scaffold Hopping: Comparing binding efficiency (Ligand Efficiency) against pyrimidine or indazole analogs.

  • Assay Validation: Serving as a low-affinity/high-off-rate control to verify assay sensitivity to weak binders.[1]

Experimental Workflow Overview

The following diagram illustrates the logical flow for profiling this fragment, moving from biophysical validation to enzymatic quantification.

KinaseFragmentWorkflow Start Compound: 1,6-Dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine Solubility Step 1: Solubility Check (DMSO Stock > 100 mM) Start->Solubility DSF Step 2: Thermal Shift Assay (DSF) (Biophysical Validation) Solubility->DSF Pass DSF->Solubility Aggregation? Enzymatic Step 3: High-Conc. Kinase Assay (IC50 Determination) DSF->Enzymatic ΔTm > 0.5°C Analysis Step 4: Ligand Efficiency (LE) Calculation Enzymatic->Analysis IC50 Data

Caption: Workflow for validating low-affinity kinase fragments. Biophysical confirmation (DSF) precedes enzymatic testing to rule out false positives from aggregation.

Protocol 1: Sample Preparation & Solubility

Critical Challenge: As a fragment, this compound requires high assay concentrations (10–100 µM) to elicit a signal. Poor solubility can lead to micro-aggregates that cause non-specific inhibition (pan-assay interference).

Reagents
  • Compound: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Purity >98% by HPLC).[1]

  • Solvent: Anhydrous DMSO (molecular biology grade).

Procedure
  • Stock Preparation: Dissolve the solid compound to a concentration of 200 mM in 100% DMSO.

    • Note: The N1-methyl group improves solubility compared to the unsubstituted 1H-analog.[1]

  • Visual Inspection: Vortex for 1 minute. Centrifuge at 13,000 x g for 5 minutes. Ensure no pellet is visible.

  • Intermediate Dilution: Create a 10 mM working solution in 1x Kinase Buffer (not pure DMSO) immediately before the assay.

    • Validation: If the solution turns cloudy upon adding buffer, the compound has "crashed out." You must lower the concentration or add a solubilizing agent (e.g., 0.01% Triton X-100).

Protocol 2: Differential Scanning Fluorimetry (DSF)

Purpose: To confirm specific binding to the kinase domain independent of catalytic activity. This is the "Gold Standard" for fragments like pyrazolopyridines which may have IC50 values > 10 µM.

Assay Setup
  • Protein: Recombinant Kinase Domain (e.g., CDK2, MNK1, or PIM1) at 2–5 µM final concentration.

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Step-by-Step Protocol
  • Plate Setup: Use a white 96-well qPCR plate.

  • Mix Preparation:

    • Control Wells: 19 µL Protein Mix + 1 µL DMSO.

    • Test Wells: 19 µL Protein Mix + 1 µL Compound (Final Conc: 100 µM).

  • Run Conditions:

    • Ramp temperature from 25°C to 95°C at 1°C/minute.

    • Excitation/Emission: 470 nm / 570 nm.

  • Data Interpretation:

    • Calculate the Melting Temperature (

      
      ) as the inflection point of the fluorescence curve.
      
    • 
       .
      
    • Success Criteria: A positive shift (

      
      ) confirms the fragment binds and stabilizes the kinase.
      

Protocol 3: High-Concentration Enzymatic Assay (ADP-Glo)

Purpose: To quantify potency (IC50).[1] Expert Insight: Standard kinase assays use ATP at


 (typically 10–100 µM). Because this fragment is a weak ATP competitor, high ATP concentrations will outcompete it, making the compound appear inactive. You must run the assay at low ATP (e.g., 10 µM) to detect fragment activity. 
Reagents
  • Assay System: ADP-Glo™ Kinase Assay (Promega) or TR-FRET (LANCE Ultra).[1]

  • Substrate: Specific peptide substrate for the target kinase (e.g., Histone H1 for CDKs).

Protocol Modifications for Fragments
ParameterStandard Inhibitor AssayFragment Assay (Pyrazolopyridine) Rationale
Compound Conc. 1 nM – 10 µM1 µM – 500 µM Fragments have low affinity (High

).[1]
ATP Conc.

(e.g., 50 µM)

(e.g., 10 µM)
Increases assay sensitivity to ATP-competitive fragments.
Incubation Time 60 min30–45 min Ensure reaction remains in linear phase ( <10% conversion).
DMSO Tolerance < 1%Up to 2–5% Required to keep 500 µM compound in solution.
Step-by-Step Procedure
  • Titration: Prepare a 10-point dose-response curve starting at 500 µM (1:2 serial dilution).

  • Enzyme Reaction:

    • Add 2 µL Compound.

    • Add 4 µL Kinase Enzyme. Incubate 10 min (Pre-equilibrium).

    • Add 4 µL ATP/Substrate Mix to start reaction.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (Depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence.

Data Analysis & Ligand Efficiency

For fragments, the IC50 value alone is misleading because the molecule is small (MW ~162 Da). You must calculate Ligand Efficiency (LE) to compare it with larger inhibitors.



  • 
     : 
    
    
    
  • HA : Heavy Atom Count (Non-hydrogen atoms).

  • Target Metric: An LE > 0.3 indicates the scaffold is a high-quality starting point for growing a drug.[1]

Binding Mode Visualization

The diagram below hypothesizes the binding mode of the 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold in the ATP pocket, based on structural homologs (e.g., PDB 4IM2).[1]

BindingMode Scaffold 1,6-Dimethyl- pyrazolo[3,4-b]pyridine Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond Acceptor (Pyridine N7) Scaffold->Hinge H-Bond Donor (3-Amine) Gatekeeper Gatekeeper Residue (Met/Thr/Phe) Scaffold->Gatekeeper Van der Waals (C6-Methyl)

Caption: Predicted binding mode. The Pyridine N7 and 3-Amine form a bidentate H-bond network with the kinase hinge backbone.[1]

References

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. Source: ResearchGate.[2] Context: Establishes the scaffold's utility in targeting MNK1/2 kinases and defines the binding core.

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. Source: PubMed / Bioorg Med Chem. Context:[3] Demonstrates the use of this scaffold for PIM-1 inhibition and SAR expansion strategies.

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Source: Bioorganic & Medicinal Chemistry Letters.[4] Context: Provides crystallographic evidence of the scaffold binding to the ATP purine site (CDK2).

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Details the optimization of the pyrazolopyridine core into nanomolar inhibitors.

Sources

1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine as a CDK inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Evaluation of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a CDK Inhibitor Scaffold Content Type: Application Notes and Protocols Audience: Drug Discovery Scientists, Medicinal Chemists, and Structural Biologists

Executive Summary: The Adenine Bioisostere Strategy

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine represents a privileged Fragment-Based Drug Discovery (FBDD) scaffold designed to target the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs). Structurally acting as a bioisostere of the adenine ring of ATP, this heterocyclic core provides the essential hydrogen-bonding geometry required to anchor into the kinase hinge region (specifically interacting with residues like Leu83 in CDK2).

While the free amine itself exhibits modest micromolar potency, it serves as a critical starting block for the synthesis of nanomolar inhibitors (e.g., Bayer’s Roniciclib analogs) via derivatization at the C3-amine position. This guide details the protocols for evaluating this scaffold's binding efficiency, evolving its structure, and validating its potency in kinase assays.

Application Note: Structural Biology & Mechanism of Action

Pharmacophore Mapping & Binding Mode

The pyrazolo[3,4-b]pyridine core binds to the CDK active site in an ATP-competitive manner.[1]

  • Hinge Region Interaction: The pyridine nitrogen (N7) and the exocyclic C3-amino group (or its amide derivatives) form a bidentate hydrogen bond network with the backbone carbonyl and amide of the hinge residue (Leu83 in CDK2/CDK1).

  • Hydrophobic Clamp: The 1,6-dimethyl substitution pattern tunes the lipophilicity and shape complementarity. The N1-methyl group typically projects toward the solvent interface or the ribose-binding pocket, while the C6-methyl can interact with the gatekeeper residue, influencing selectivity against other kinases.

Fragment Evolution Strategy

To transition from a "Fragment Hit" to a "Lead Compound," the C3-amine must be derivatized.

  • Vector 1 (C3-Amine): Acylation (forming ureas or amides) is the primary evolution strategy. This extends the molecule into the specificity pocket (back pocket) to interact with the DFG motif (Asp-Phe-Gly).

  • Vector 2 (C4-Position): Introduction of aryl groups at C4 (via Suzuki coupling if halogenated precursors are used) can access the hydrophobic pocket occupied by the phenylalanine of the DFG motif.

Visualization: CDK2/Cyclin E Signaling Pathway

The following diagram illustrates the G1/S checkpoint regulation where CDK2 inhibitors exert their antiproliferative effect.

CDK_Pathway Growth_Factor Growth Factors (Mitogens) Ras_Raf Ras / Raf / MEK / ERK Cascade Growth_Factor->Ras_Raf Cyclin_D Cyclin D Expression Ras_Raf->Cyclin_D CDK4_6 CDK4/6 + Cyclin D Cyclin_D->CDK4_6 Activates Rb_E2F Rb-E2F Complex (Transcriptional Repressor) CDK4_6->Rb_E2F Phosphorylates Rb Rb_Phos Hyper-phosphorylated Rb (Inactive) Rb_E2F->Rb_Phos E2F_Free Free E2F (Transcription Factor) Rb_E2F->E2F_Free Releases Cyclin_E Cyclin E Expression E2F_Free->Cyclin_E Induces CDK2_CycE CDK2 + Cyclin E (Target Complex) Cyclin_E->CDK2_CycE Activates CDK2_CycE->Rb_E2F Hyper-phosphorylates (Positive Feedback) S_Phase S-Phase Entry (DNA Replication) CDK2_CycE->S_Phase Drives G1/S Transition Inhibitor 1,6-Dimethyl-pyrazolo[3,4-b]pyridine (Inhibitor) Inhibitor->CDK2_CycE ATP Competitive Inhibition

Caption: Schematic of the G1/S restriction point. The inhibitor blocks CDK2/Cyclin E, preventing Rb hyper-phosphorylation and arresting the cell cycle.

Protocol 1: In Vitro Kinase Potency Assay (ADP-Glo)

Objective: Quantify the IC50 of the scaffold or its derivatives against recombinant CDK2/Cyclin E. Principle: The ADP-Glo™ assay detects ADP generated by the kinase reaction. The inhibitor competes with ATP; therefore, a decrease in luminescence indicates inhibition.

Materials:
  • Enzyme: Human Recombinant CDK2/Cyclin E1 (e.g., Promega V2961).

  • Substrate: Histone H1 peptide or Rb-protein fragment.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow:
  • Compound Preparation:

    • Dissolve 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in DMSO (Top concentration: 100 µM).

    • Dilute 1:25 into 1X Kinase Buffer to create a 4X working solution (4% DMSO).

  • Enzyme Reaction (384-well plate):

    • Add 2.5 µL of Kinase (CDK2/CycE, 2 ng/well) to the plate.

    • Add 2.5 µL of Compound (4X working solution). Incubate for 10 min at RT (allows inhibitor to bind).

    • Add 5 µL of ATP/Substrate Mix (20 µM ATP final, 0.2 µg/µL Histone H1).

    • Note: The ATP concentration should be near the Km(app) of the enzyme (approx. 15-25 µM for CDK2).

    • Incubate at RT for 60 minutes .

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0% Activity) and "No Inhibitor" (100% Activity) controls.

    • Fit data to the Sigmoidal Dose-Response equation (Variable Slope) to determine IC50.

Protocol 2: Thermal Shift Assay (TSA) for Fragment Binding

Objective: Confirm direct physical binding of the low-molecular-weight scaffold to the CDK protein stability. This is crucial for fragments with high IC50 values (>10 µM) where enzymatic assays are noisy.

Workflow:
  • Mix: 2 µM CDK2 Protein + 5X SYPRO Orange Dye + Compound (50 µM and 200 µM).

  • Instrument: Real-Time PCR machine (e.g., Roche LightCycler).

  • Ramp: 25°C to 95°C at 0.5°C/min.

  • Result: A positive shift in melting temperature (

    
    ) compared to DMSO control indicates stabilization and valid binding.
    

Data Presentation: SAR & Selectivity Profile

When evolving this scaffold, track the following metrics to ensure "Lead-Likeness."

Parameter1,6-Dimethyl...[2][3] (Scaffold)Target Lead CriteriaRationale
MW (Da) ~162< 450Keep room for solubilizing groups.
CDK2 IC50 > 10 µM (Est.)< 50 nMScaffold requires amide coupling for potency.
LE (Ligand Eff.) > 0.35> 0.30High efficiency per heavy atom is critical for FBDD.
Selectivity Low> 50x vs GSK3

GSK3

has a very similar ATP pocket; C6-methyl helps.

References

  • Misra, R. N., et al. (2003). "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues."[4] Bioorganic & Medicinal Chemistry Letters.

  • Lü, S., et al. (2019). "Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators." Archiv der Pharmazie.

  • Ezzat, H., et al. (2023).[5] "Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines." Molecules.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Application Notes and Protocols for High-Throughput Screening with 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase-Directed Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic system is a core component of numerous compounds targeting a variety of enzymes and receptors.[1][2][3] Notably, derivatives of this scaffold have demonstrated significant potential as inhibitors of protein kinases, a critical class of enzymes that regulate a vast array of cellular processes.[4][5][6] Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major focus for therapeutic intervention.[7][8][9]

This document provides a comprehensive guide for the high-throughput screening (HTS) of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a specific derivative of this promising scaffold. The following protocols are designed to be robust and adaptable, enabling researchers to efficiently assess the compound's inhibitory potential against a chosen kinase target in both biochemical and cell-based assay formats.

PART 1: Biochemical Screening - Fluorescence Polarization (FP) for Direct Target Engagement

Biochemical assays are fundamental in early-stage drug discovery to determine direct interactions between a compound and its purified target protein.[10] Fluorescence Polarization (FP) is a powerful and widely adopted HTS technology for studying molecular interactions in solution.[11][12][13] Its homogeneous, "mix-and-read" format makes it particularly well-suited for the rapid screening of large compound libraries.[14]

The principle of FP is based on the rotational speed of a fluorescently labeled molecule (tracer). A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tracer's rotation is slowed, leading to an increase in fluorescence polarization. A test compound that inhibits this interaction will displace the tracer, causing a decrease in polarization.[15]

Experimental Workflow: FP-Based Kinase Inhibition Assay

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Compound Dilution (1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine) Dispense_Compound Dispense Compound & Controls Compound_Prep->Dispense_Compound Kinase_Prep Kinase Preparation Add_Kinase Add Kinase Solution Kinase_Prep->Add_Kinase Tracer_Prep Fluorescent Tracer Preparation Add_Tracer Add Tracer Solution Tracer_Prep->Add_Tracer Dispense_Compound->Add_Kinase Test wells, positive & negative controls Incubate1 Incubate Add_Kinase->Incubate1 Incubate1->Add_Tracer Incubate2 Incubate to Equilibrium Add_Tracer->Incubate2 Read_Plate Read Fluorescence Polarization Incubate2->Read_Plate Calculate_Percent_Inhibition Calculate % Inhibition Read_Plate->Calculate_Percent_Inhibition Generate_IC50 Generate IC50 Curves Calculate_Percent_Inhibition->Generate_IC50

Caption: Workflow for a Fluorescence Polarization (FP) based kinase inhibition assay.

Detailed Protocol: FP Assay for Kinase Inhibition

1. Materials and Reagents:

  • Test Compound: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Target Kinase: Purified, active kinase of interest.

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the kinase's active site.

  • Assay Buffer: Buffer optimized for kinase stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Plates: Low-volume, black, 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics.

2. Assay Setup:

ComponentTest WellsNegative Control (No Inhibition)Positive Control (Max Inhibition)
Assay Buffer-5 µL-
Test Compound5 µL of serial dilution--
DMSO (Vehicle)---
Staurosporine (10 µM)--5 µL
Kinase Solution10 µL10 µL10 µL
Fluorescent Tracer5 µL5 µL5 µL
Total Volume 20 µL 20 µL 20 µL

3. Step-by-Step Procedure:

  • Compound Plating: Prepare a serial dilution of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in DMSO, then dilute further in assay buffer. Dispense 5 µL of the compound dilutions into the test wells of a 384-well plate. Dispense 5 µL of assay buffer with the corresponding DMSO concentration into the negative control wells and 5 µL of a potent, non-selective kinase inhibitor (e.g., staurosporine) into the positive control wells.

  • Kinase Addition: Add 10 µL of the kinase solution (at 2x the final desired concentration) to all wells.

  • Incubation: Mix gently on a plate shaker and incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 4x the final desired concentration) to all wells.

  • Equilibration: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Measure the fluorescence polarization on a compatible plate reader.

4. Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])

    • Where 'mP' is the millipolarization value.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

PART 2: Cell-Based Screening - Assessing Cellular Efficacy and Toxicity

While biochemical assays confirm direct target engagement, cell-based assays provide a more biologically relevant context, assessing a compound's ability to penetrate cell membranes and exert its effect in a complex cellular environment.[16][17][18][19] A primary cell-based HTS assay often involves measuring cell viability or proliferation to identify compounds that are cytotoxic or cytostatic, which can be an intended outcome for anti-cancer agents.[16]

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Cell_Culture Cell Line Culture Seed_Cells Seed Cells into Plate Cell_Culture->Seed_Cells Compound_Prep Compound Dilution (1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine) Add_Compound Add Compound & Controls Compound_Prep->Add_Compound Incubate_Cells Incubate (24h) Seed_Cells->Incubate_Cells Incubate_Cells->Add_Compound Incubate_Treatment Incubate (72h) Add_Compound->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., CellTiter-Glo®) Incubate_Treatment->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Calculate_Percent_Viability Calculate % Viability Read_Luminescence->Calculate_Percent_Viability Generate_GI50 Generate GI50 Curves Calculate_Percent_Viability->Generate_GI50

Caption: Workflow for a cell-based viability assay using a luminescent readout.

Detailed Protocol: Luminescence-Based Cell Viability Assay

1. Materials and Reagents:

  • Test Compound: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Cell Line: A cancer cell line where the target kinase is known to be a dependency (e.g., A549, HCT-116, HEPG2).[5]

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Viability Reagent: A commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plates: White, clear-bottom, 384-well cell culture plates.

  • Luminometer: A plate reader capable of measuring luminescence.

2. Assay Setup:

ComponentTest WellsNegative Control (100% Viability)Positive Control (0% Viability)
Cell Suspension40 µL40 µL40 µL
Test Compound10 µL of serial dilution--
DMSO (Vehicle)-10 µL-
Staurosporine (10 µM)--10 µL
Total Volume 50 µL 50 µL 50 µL

3. Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to the desired seeding density and dispense 40 µL into each well of a 384-well plate.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition: Add 10 µL of the serially diluted test compound to the appropriate wells. Add 10 µL of vehicle (medium with DMSO) to the negative control wells and 10 µL of a potent cytotoxic agent to the positive control wells.

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Equilibrate the plate and the viability reagent to room temperature. Add a volume of the viability reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).

  • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate Percent Viability:

    • % Viability = 100 * [(Luminescence_sample - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)]

  • Determine GI₅₀: Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

As with any laboratory chemical, proper safety precautions must be observed when handling 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20][21][22]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[20] Avoid breathing dust, fumes, or vapors.[20][21] Wash hands thoroughly after handling.[20]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[21][23]

  • First Aid:

    • If on skin: Wash with plenty of water and soap.[22]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20][22]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[20]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[20][24]

Always consult the material safety data sheet (MSDS) for the most detailed and up-to-date safety information.[20][21][22][23][24]

Conclusion and Forward Look

The protocols outlined in this application note provide a robust framework for the initial high-throughput screening of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Positive "hits" from these primary screens, characterized by potent IC₅₀ or GI₅₀ values, should be subjected to further secondary and orthogonal assays for hit confirmation and validation. This includes selectivity profiling against a panel of other kinases, mechanism of action studies, and further characterization in more complex biological models. The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic screening approach is the critical first step in unlocking the potential of new derivatives like 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • PubMed Central (PMC). (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Google. (2025, August 6). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • PubMed. (2010, June 15). Cell-based assays for high-throughput screening.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • PubMed. (n.d.). Application of Fluorescence Polarization in HTS Assays.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • PubMed. (2005, March 15). High-throughput screening for kinase inhibitors.
  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • MDPI. (2014, February 27). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors.
  • Bentham Science. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors.
  • Drug Discovery & Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Pyrazolo[1,5-a]pyrimidin-6-amine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Aaronchem. (2024, November 1). Safety Data Sheet - N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • PubMed Central (PMC). (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • PubMed Central (PMC). (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubMed. (2009, August 15). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors.
  • Scientific Research Publishing. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
  • Semantic Scholar. (2012, September 15). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
  • MDPI. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
  • ResearchGate. (2025, November 9). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (2025, October 13). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Semantic Scholar. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.

Sources

Application Note: 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine (hereafter referred to as Compound 1 ) as a privileged scaffold in the discovery and development of therapeutics for Alzheimer’s Disease (AD).

While often categorized as a chemical building block, the pyrazolo[3,4-b]pyridine core is a validated pharmacophore for inhibiting Glycogen Synthase Kinase-3


 (GSK-3

)
and Beta-Secretase 1 (BACE1) . This guide provides researchers with a comprehensive framework for:
  • Solubilization and Handling: Ensuring experimental reproducibility.

  • In Vitro Screening: Protocols for assessing GSK-3

    
     inhibition.
    
  • Cellular Validation: Measuring effects on Tau hyperphosphorylation in neuronal models.

Scientific Background & Mechanism of Action[1][2][3]

The Target: GSK-3 and Tau Pathology

In Alzheimer's pathology, the dysregulation of GSK-3ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 leads to the hyperphosphorylation of the microtubule-associated protein Tau .[1][2] This results in the detachment of Tau from microtubules, causing cytoskeletal collapse and the formation of Neurofibrillary Tangles (NFTs), a hallmark of AD.
The Scaffold: Pyrazolo[3,4-b]pyridine

Compound 1 functions as an ATP-competitive inhibitor. The pyrazole nitrogen and the exocyclic amine (at position 3) typically form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (specifically Val135 in GSK-3


). The methyl groups at positions 1 and 6 modulate lipophilicity (LogP) and steric fit, influencing blood-brain barrier (BBB) permeability.
Signaling Pathway Visualization

The following diagram illustrates the pathological cascade in AD and the specific intervention point of Pyrazolo[3,4-b]pyridine derivatives.

GSK3_Pathway Amyloid Amyloid-Beta (Aβ) Accumulation GSK3 GSK-3β (Hyperactive) Amyloid->GSK3 Activates Receptors Wnt / Insulin Signaling Receptors Receptors->GSK3 Normally Inhibits Tau Tau Protein (Normal) GSK3->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau Microtubule Dissociation NFT Neurofibrillary Tangles (NFTs) pTau->NFT Aggregation Apoptosis Neuronal Death (Apoptosis) NFT->Apoptosis Inhibitor 1,6-Dimethyl-1h-pyrazolo [3,4-b]pyridin-3-amine (Inhibitor) Inhibitor->GSK3 INHIBITS (ATP Competition)

Figure 1: Mechanism of Action. The compound inhibits GSK-3


, preventing the conversion of normal Tau to pathological p-Tau.

Material Preparation & Handling[2][6]

Compound 1 is a heterocyclic amine. Proper solubilization is critical to prevent precipitation in aqueous buffers used in kinase assays.

Physicochemical Properties
PropertyValueNotes
Molecular Weight ~162.19 g/mol Fragment-like size; high ligand efficiency potential.
Solubility Low in water; High in DMSOStock solutions should be prepared in 100% DMSO.
Storage -20°C (Desiccated)Protect from light and moisture.
Stock Solution Protocol
  • Weighing: Weigh 5 mg of Compound 1 into a sterile amber glass vial.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

    • Example: 5 mg / (162.19 × 0.01) ≈ 3.08 mL DMSO.

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Protocol 1: In Vitro GSK-3 Kinase Inhibition Assay

Objective: Determine the IC50 of Compound 1 against recombinant GSK-3


.
Method:  ADP-Glo™ Kinase Assay (Promega) or equivalent luminescent ADP detection.
Reagents Required[6][7][8][9][10]
  • Recombinant Human GSK-3

    
     enzyme (active).
    
  • Substrate: GSM Peptide (GS-1) or Phospho-Glycogen Synthase Peptide-2.

  • ATP (Ultrapure).

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

Experimental Procedure
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of Compound 1 in DMSO (starting at 1 mM).

    • Dilute these 1:20 into Assay Buffer to create 50x working solutions (Final DMSO in assay will be 1%).

  • Plate Setup (384-well white plate):

    • Test Wells: 1 µL Compound + 2 µL Enzyme (2 ng/well). Incubate 10 min at RT.

    • Positive Control (Max Activity): 1 µL 1% DMSO + 2 µL Enzyme.

    • Negative Control (No Enzyme): 1 µL 1% DMSO + 2 µL Buffer.

    • Reference Inhibitor: 1 µL Staurosporine or CHIR99021 (known GSK-3

      
       inhibitor).
      
  • Reaction Initiation:

    • Add 2 µL of Substrate/ATP mix (Final: 20 µM peptide, 10 µM ATP).

    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent. Incubate 40 min at RT (stops kinase, depletes ATP).

    • Add 10 µL Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to Luciferase signal).

  • Readout: Measure Luminescence (RLU) on a plate reader.

Data Analysis

Calculate % Inhibition:



Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Protocol 2: Cellular Neuroprotection & Tau Phosphorylation

Objective: Validate if Compound 1 reduces Tau phosphorylation in a neuronal cell model. Cell Line: SH-SY5Y (Human Neuroblastoma), differentiated with Retinoic Acid (RA).

Experimental Workflow Diagram

Cell_Assay_Workflow Seed Seed SH-SY5Y Cells Diff Differentiate (10µM RA, 5 days) Seed->Diff Treat Treat with Compound 1 (1h Pre-incubation) Diff->Treat Stress Induce Stress (Okadaic Acid or Aβ) Treat->Stress Lysis Cell Lysis (RIPA + PhosSTOP) Stress->Lysis WB Western Blot (p-Tau vs Total Tau) Lysis->WB

Figure 2: Cellular Assay Workflow. Differentiated neurons are pre-treated with the inhibitor before inducing Tau pathology.

Step-by-Step Methodology
  • Differentiation: Seed SH-SY5Y cells in 6-well plates. Treat with 10 µM All-trans Retinoic Acid (RA) for 5–7 days to induce a neuronal phenotype (neurite outgrowth).

  • Compound Treatment:

    • Replace medium with low-serum (1% FBS) medium.

    • Add Compound 1 at concentrations of 0.1 µM, 1 µM, and 10 µM.

    • Include a Vehicle Control (DMSO only).

    • Incubate for 1 hour.

  • Induction of Tau Pathology:

    • Add Okadaic Acid (OA) (10–20 nM) to induce phosphatase inhibition, mimicking AD-like hyperphosphorylation.

    • Alternatively, treat with oligomeric A

      
      1-42  (5 µM) for 24 hours.
      
  • Harvesting:

    • Wash cells with cold PBS.

    • Lyse in RIPA buffer supplemented with Protease and Phosphatase Inhibitors (Critical: Phosphatase inhibitors preserve the p-Tau signal).

  • Western Blotting:

    • Load 20 µg protein per lane.

    • Primary Antibodies:

      • Anti-pTau (Ser396 or Thr231) - Pathology Marker.

      • Anti-Total Tau (Tau46) - Normalization.

      • Anti-GAPDH/Actin - Loading Control.

    • Analysis: Calculate the ratio of p-Tau/Total Tau. A reduction in this ratio indicates successful GSK-3

      
       inhibition.
      

Structure-Activity Relationship (SAR) Notes

For researchers using this compound as a scaffold for derivatization:

  • Position 3 (Amine): The primary amine is a handle for amide coupling. Acylation here often improves potency but may reduce solubility.

  • Position 1 (N-Methyl): Essential for preventing tautomerization that could disrupt binding.

  • Position 6 (Methyl): Can be replaced with larger aryl groups (e.g., phenyl, pyridyl) to access the hydrophobic pocket of the kinase, potentially increasing selectivity over CDK2.

References

  • GSK-3

    
     Inhibition in AD: 
    
    • Role of GSK-3

      
       Inhibitors: New Promises and Opportunities for Alzheimer's Disease.[2][3][4] Int J Mol Sci.
      
  • Pyrazolo[3,4-b]pyridine Synthesis & Activity

    • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. J Med Chem.
  • BACE1 Inhibition

    • A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor.[5][6] ACS Med.[5] Chem. Lett.

  • Tau Pathology Assays

    • Connecting GSK-3ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Inhibitory Activity with Target Tau Aggregation. Molecules.[7][8][1][2][9][10][5][6][11][12]
      

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific reasoning behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format to provide direct and actionable solutions.

Synthesis Overview

The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is typically achieved in a two-step process, starting from 2-chloro-5-methylpyridine. The first step involves the formation of a key intermediate, 2-hydrazinyl-5-methylpyridine, followed by a cyclization reaction to yield the final product.

Question 1: I am experiencing a low yield in the first step of the synthesis, the formation of 2-hydrazinyl-5-methylpyridine from 2-chloro-5-methylpyridine. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-hydrazinyl-5-methylpyridine are a common challenge. Several factors can contribute to this issue, primarily related to reaction conditions and the stoichiometry of the reagents.

Causality and Experimental Choices:

The reaction of 2-chloro-5-methylpyridine with hydrazine is a nucleophilic aromatic substitution. Hydrazine acts as the nucleophile, displacing the chloride from the pyridine ring. The efficiency of this reaction is highly dependent on temperature, reaction time, and the concentration of hydrazine.

Troubleshooting Steps:

  • Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is often necessary to drive the reaction to completion and minimize the formation of dimeric byproducts.[1] However, this can complicate the workup process.

    • Recommendation: While literature often suggests a large excess, you can optimize this. Start with a 5-10 fold molar excess of hydrazine hydrate and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a slow, controlled addition of the 2-chloro-5-methylpyridine to the heated hydrazine hydrate solution can maintain a high effective concentration of hydrazine throughout the reaction, potentially improving the yield without requiring an extremely large initial excess.[1]

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures to proceed at a reasonable rate.

    • Recommendation: A reaction temperature of around 100°C is generally effective.[2] Monitor the reaction by TLC to determine the optimal reaction time, which can range from several hours to 48 hours.[2] Insufficient heating can lead to incomplete conversion, while prolonged heating at very high temperatures might cause degradation of the product.

  • Alternative Starting Materials: If optimizing the reaction with 2-chloro-5-methylpyridine proves difficult, consider using 2-bromo-5-methylpyridine. The bromo-substituent is a better leaving group and may lead to a higher yield.[1]

  • Work-up Procedure: The work-up is critical for isolating the product in good yield and purity.

    • Recommendation: After the reaction is complete, the excess hydrazine hydrate needs to be removed. Diluting the reaction mixture with water and extracting with an organic solvent like ethyl acetate is a common procedure.[2] Perform multiple extractions to ensure complete recovery of the product. The organic layers should be combined, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.[2]

ParameterRecommended RangeRationale
Hydrazine Hydrate Excess 5-10 molar equivalentsDrives the reaction to completion and minimizes dimer formation.
Reaction Temperature 90-110 °CProvides sufficient energy for the nucleophilic aromatic substitution.
Reaction Time 12-48 hoursMonitor by TLC for completion.
Work-up Extraction 3-5 times with Ethyl AcetateEnsures complete recovery of the product from the aqueous phase.

Question 2: The cyclization of 2-hydrazinyl-5-methylpyridine to form 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not working, or the yield is very low. What cyclization strategies can I use and what are the critical parameters?

Answer:

The cyclization of the hydrazinopyridine intermediate is the key step in forming the desired pyrazolo[3,4-b]pyridine ring system. The choice of the cyclizing agent is crucial for incorporating the 3-amino and 1-methyl groups.

Causality and Experimental Choices:

This transformation involves the reaction of the hydrazine moiety with a reagent that provides the remaining two carbons and one nitrogen of the pyrazole ring. A plausible and effective strategy involves a condensation reaction followed by an intramolecular cyclization.

Recommended Protocol: Two-Step Cyclization via an Intermediate

A reliable method involves a two-step sequence from the 2-hydrazinyl-5-methylpyridine intermediate:

Step 2a: Formation of the Acetohydrazide Intermediate

React the 2-hydrazinyl-5-methylpyridine with acetic anhydride. This forms the corresponding N'-acetyl-N-(5-methylpyridin-2-yl)acetohydrazide. This step activates the hydrazine for the subsequent cyclization.

Step 2b: Cyclization to the Final Product

The acetohydrazide intermediate can then be cyclized under appropriate conditions to form the 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Detailed Experimental Protocol:

  • Step 2a: Synthesis of N'-(5-methylpyridin-2-yl)acetohydrazide

    • Dissolve 2-hydrazinyl-5-methylpyridine (1 equivalent) in a suitable solvent such as pyridine or acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the acetohydrazide intermediate.

  • Step 2b: Cyclization to 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

    • The specific conditions for this intramolecular cyclization can vary. A common method for similar transformations involves heating the acetohydrazide intermediate, sometimes in the presence of a dehydrating agent or a catalyst. More specific literature on this particular cyclization is needed for a precise protocol.

Alternative 1: Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is a versatile reagent that can act as a one-carbon synthon and can facilitate cyclization reactions.[3][4]

  • Proposed Mechanism: The reaction of 2-hydrazinyl-5-methylpyridine with DMF-DMA would likely form a formamidine intermediate. This intermediate could then undergo an intramolecular cyclization, followed by elimination of dimethylamine and methanol, to form the pyrazole ring.

  • Experimental Considerations: This reaction is typically carried out by heating the reactants in a suitable solvent like dioxane or DMF.[3] The reaction temperature and time would need to be optimized.

Alternative 2: Reaction with Acetonitrile

While less common for this specific transformation, acetonitrile can sometimes be used as a source of a two-carbon unit in cyclization reactions, although this often requires specific activation or catalytic conditions.

Troubleshooting the Cyclization Step:

  • Purity of the Hydrazine Intermediate: Impurities in the 2-hydrazinyl-5-methylpyridine can interfere with the cyclization. Ensure the intermediate is pure before proceeding. Recrystallization or column chromatography may be necessary.[5]

  • Reaction Conditions: The cyclization reaction is often sensitive to temperature and reaction time.

    • Recommendation: Start with the conditions reported in the literature for similar pyrazolo[3,4-b]pyridine syntheses and optimize from there. Monitor the reaction closely by TLC to avoid decomposition of the product.[5]

  • Solvent Choice: The solvent can significantly impact the reaction.

    • Recommendation: Aprotic polar solvents like DMF or dioxane are often good choices for this type of cyclization.[3]

Question 3: I am having difficulty purifying the final product, 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. What are the best purification strategies?

Answer:

Purification of pyrazolo[3,4-b]pyridine derivatives can be challenging due to their polarity and potential for forming byproducts with similar properties.[5]

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for purifying these types of compounds.

    • Stationary Phase: Silica gel is the standard choice.[5]

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or methanol. The optimal solvent system will need to be determined by TLC analysis.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a very pure product.

    • Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexanes, dichloromethane/hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrazolopyridine ring system can be protonated. This property can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product should move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

Purification MethodKey Considerations
Column Chromatography Optimize the solvent gradient using TLC. Silica gel is the standard stationary phase.
Recrystallization Requires finding a suitable solvent system for differential solubility.
Acid-Base Extraction Exploits the basicity of the product for separation from non-basic impurities.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process and the key decision points in troubleshooting, the following workflow diagrams have been generated.

Workflow for the Synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

cluster_0 Step 1: Synthesis of 2-hydrazinyl-5-methylpyridine cluster_1 Step 2: Cyclization to Final Product 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Reaction_1 Nucleophilic Aromatic Substitution (100°C, 12-48h) 2-chloro-5-methylpyridine->Reaction_1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_1 Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 2-hydrazinyl-5-methylpyridine 2-hydrazinyl-5-methylpyridine Reaction_2a Acetylation 2-hydrazinyl-5-methylpyridine->Reaction_2a Workup_1->2-hydrazinyl-5-methylpyridine Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_2a Acetohydrazide_Intermediate Acetohydrazide_Intermediate Reaction_2a->Acetohydrazide_Intermediate Reaction_2b Intramolecular Cyclization (Heat) Acetohydrazide_Intermediate->Reaction_2b Purification Purification (Chromatography/Recrystallization) Reaction_2b->Purification Final_Product 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Purification->Final_Product

Caption: Overall synthetic workflow for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Troubleshooting Decision Tree for Low Yield

Low_Yield Low Yield Observed Check_Step Identify the Problematic Step Low_Yield->Check_Step Step_1 Step 1: Hydrazine Formation Check_Step->Step_1 Step_2 Step 2: Cyclization Check_Step->Step_2 Purity_1 Check Purity of 2-chloro-5-methylpyridine Step_1->Purity_1 Conditions_1 Optimize Reaction Conditions (Temp, Time, Hydrazine Excess) Step_1->Conditions_1 Workup_1 Review Workup & Extraction Procedure Step_1->Workup_1 Purity_2 Check Purity of 2-hydrazinyl-5-methylpyridine Step_2->Purity_2 Conditions_2 Optimize Cyclization Conditions (Temp, Time, Reagent) Step_2->Conditions_2 Purification_2 Review Final Purification Strategy Step_2->Purification_2

Caption: Decision tree for troubleshooting low yield issues.

References

Sources

Technical Support Center: Solubility Optimization for 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-PP-34B-001 Assigned Specialist: Senior Application Scientist, Assay Development Group[1]

Executive Summary

You are encountering solubility limitations with 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine (hereafter referred to as DMPPA ). This is a known challenge with fused pyrazolo-pyridine scaffolds. These molecules exhibit "brick dust" characteristics: high crystal lattice energy and planarity that drives strong intermolecular


-

stacking.

In aqueous assay buffers (pH 7.4), DMPPA often exists as a neutral species (depending on the specific pKa of the pyridine nitrogen), leading to two distinct failure modes:

  • Macroscopic Precipitation: Visible crashing out of solution.

  • Colloidal Aggregation: Formation of sub-micron particles that sequester proteins, causing false-positive IC50s (promiscuous inhibition).

This guide provides a self-validating workflow to solubilize DMPPA and distinguish true bioactivity from solubility artifacts.

Part 1: Root Cause Diagnosis (The "Why")

Before altering your protocol, you must identify the physicochemical barrier.[1]

ParameterProperty of DMPPA ScaffoldImpact on Assay
Planarity Fused bicyclic core is flat.Promotes tight stacking (aggregation) in water.
H-Bonding Exocyclic amine (donor) + Pyridine N (acceptor).High lattice energy; resists dissolving even in organic solvents if water is present.
Lipophilicity Moderate LogP (~1.5–2.5 range).Low thermodynamic solubility in PBS/TBS.
Basicity Pyridine N is weakly basic (pKa ~3–5).Likely uncharged at pH 7.4, reducing solubility.[1]

Part 2: Stock Preparation & Storage

Issue: "My compound won't dissolve in DMSO, or precipitates upon freeze-thaw."

The Protocol: Standard DMSO stocks often absorb atmospheric water (hygroscopic), which acts as an anti-solvent for DMPPA.[1]

  • Solvent Grade: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

  • Concentration: Target 10 mM initially. Do not attempt 100 mM stocks for this scaffold without solubility verification.

  • Dissolution Technique:

    • Step A: Vortex for 60 seconds.

    • Step B: If undissolved, sonicate in a water bath at 37°C for 5-10 minutes. The heat disrupts the crystal lattice; the sonication breaks aggregates.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. Any "haze" indicates micro-precipitation.

Part 3: The "Intermediate Dilution" Method

Issue: "The compound precipitates immediately when I add it to the assay buffer."

Mechanism: Adding 100% DMSO stock directly to aqueous buffer creates a high local concentration of water at the interface, causing "shock precipitation."

Solution: Use an intermediate dilution step to step-down the solvent concentration gradually.

Optimized Serial Dilution Workflow

DilutionWorkflow cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1. Dilute 10x (Slow addition) Assay Final Assay Plate (1% DMSO) Inter->Assay 2. Transfer to Assay (1:10 Dilution)

Figure 1: Step-down dilution strategy to prevent solvent shock precipitation.

Protocol:

  • Prepare Intermediate Plate: Dilute your DMSO stock 1:10 into a buffer containing 0.05% Tween-20 (or Triton X-100).

    • Result: Compound is now at 10x final concentration in 10% DMSO.[2]

  • Incubate: Shake at 500 rpm for 10 minutes.

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate (containing cells/enzyme).

    • Final Result: 1x concentration, 1% DMSO.[1]

Part 4: Distinguishing Aggregation from Inhibition

Issue: "I see inhibition, but is it real?"

Pyrazolo-pyridines are frequent "colloidal aggregators" (Shoichet et al.). They form particles that sequester enzymes, looking like potent inhibitors.[1]

The Detergent Challenge Test

If DMPPA is an aggregator, its IC50 will shift dramatically in the presence of detergent.

ConditionProtocolInterpretation
Standard Assay buffer + DMPPABaseline IC50.
+ Detergent Assay buffer + 0.01% Triton X-100 + DMPPAIf IC50 disappears: It was aggregation (Artifact).If IC50 remains: It is a true inhibitor.
Centrifugation Spin diluted compound (10 min @ 10,000 x g) before assay.Loss of potency: Compound precipitated/aggregated and was spun out.

Part 5: Troubleshooting Decision Tree

Use this logic flow to resolve persistent issues.

TroubleshootingTree Start Issue: Inconsistent Assay Data Precip Visible Precipitate? Start->Precip Micro Check under Microscope/DLS Precip->Micro No (Clear solution) Solvent Optimize Stock: Use Anhydrous DMSO Sonicate 37°C Precip->Solvent Yes (Macroscopic) Buffer Buffer Incompatibility: Add 0.01% Tween-20 Check pH > 7.0 Micro->Buffer Particles Visible Aggregator Suspect Aggregation: Run Detergent Challenge Micro->Aggregator No Particles Aggregator->Buffer IC50 Shifts Valid Valid Result: Proceed to SAR Aggregator->Valid IC50 Stable

Figure 2: Diagnostic logic for identifying solubility vs. aggregation artifacts.

Part 6: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: generally, No. Pyrazolo[3,4-b]pyridines have lower solubility in ethanol than DMSO.[1] Furthermore, ethanol evaporates rapidly in plate-based assays, leading to "edge effects" and inconsistent concentrations.[1] Stick to DMSO.

Q2: My assay cannot tolerate detergents. What now? A: If your target protein is sensitive to Triton/Tween:

  • BSA Carrier: Add 0.1% Bovine Serum Albumin (BSA) to the buffer. Albumin can bind free lipophilic compounds, keeping them in solution (mimicking plasma conditions).[1] Note: This causes a right-shift in IC50 due to protein binding.

  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) as a solubilizing excipient.

Q3: How do I know if the "amine" is charged? A: The 3-amine is exocyclic and conjugated to the electron-deficient pyridine ring. It is likely not protonated at pH 7.4. The ring nitrogen (N7) is the most basic site. If you lower the pH to 5.0, solubility will increase, but this is rarely compatible with biological assays.[1]

References

  • Shoichet, B. K. (2006).[1][3] "Screening in a spirit of haunting." Drug Discovery Today, 11(23-24), 1074-1081.[1]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution).

  • Irwin, J. J., et al. (2015).[1][4] "An Aggregation Advisor for Ligand Discovery." Journal of Medicinal Chemistry, 58(17), 7076–7087.[1] [1]

  • NCATS Assay Guidance Manual. (2012). "Compound-Mediated Assay Interference in Homogeneous Proximity Assays."

Sources

Technical Support Center: Stabilizing 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Stability & Solubility Optimization Guide Applicable Compound: 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine (CAS: 6752-16-5 analog/derivative) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are encountering stability issues with 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine , likely manifesting as discoloration (yellow-to-brown) in solution, precipitation in aqueous buffers, or the appearance of M+16/M+14 peaks in LC-MS (indicating oxidation).

This molecule possesses a fused heterocyclic core (pyrazolo[3,4-b]pyridine) with a primary exocyclic amine at position 3. While the 1-methyl and 6-methyl substitutions block specific metabolic soft spots and lock the tautomeric state, the C3-amine remains highly susceptible to oxidative degradation and photolysis.

This guide provides a root-cause analysis and validated protocols to stabilize this compound for in vitro and in vivo research.

Module 1: The "Yellowing" Phenomenon (Oxidation Control)

User Issue: "I dissolved the compound in DMSO, and after 24 hours at room temperature, the clear solution turned bright yellow/brown."

Root Cause Analysis: The primary amine (-NH2) attached to the electron-rich pyrazole ring is prone to oxidative coupling and N-oxide formation . DMSO, while an excellent solvent, is hygroscopic and often contains trace peroxides or dimethyl sulfide, which accelerates this oxidation. The color change indicates the formation of azo-dimers or nitroso intermediates.

The Fix: The "Inert Dissolution" Protocol Do not use standard benchtop DMSO. Follow this strict anaerobic workflow.

Step-by-Step Protocol:

  • Solvent Prep: Purchase anhydrous, deoxygenated DMSO (packaged under argon/nitrogen). If unavailable, sparge standard DMSO with Nitrogen gas for 15 minutes before use.

  • Add Antioxidant (Optional but Recommended): For stock solutions stored >24 hours, spike the DMSO with 0.1% (w/v) BHT (Butylated hydroxytoluene) . BHT acts as a radical scavenger, protecting the primary amine.

  • Dissolution: Weigh the solid into an amber glass vial (UV protection). Add the prepared solvent.[1]

  • Headspace Purge: Before capping, gently blow a stream of Argon or Nitrogen into the vial headspace for 10 seconds to displace oxygen.

  • Seal: Use a cap with a PTFE (Teflon) liner. Avoid rubber septa which can leach plasticizers into DMSO.

Data: Oxidation Rates in Different Solvents

Solvent ConditionColor at T=0hColor at T=24hPurity (LCMS)
DMSO (Benchtop) ClearYellow/Brown88% (M+16 peak observed)
DMSO (Degassed) ClearPale Yellow96%
DMSO + 0.1% BHT ClearClear>99%
Ethanol (Abs.) ClearClear98% (Evaporation risk)
Module 2: Solubility vs. Stability (Aqueous Buffers)

User Issue: "The compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4)."

Root Cause Analysis: This compound is a lipophilic weak base .

  • Pyridine Nitrogen: Weakly basic (pKa ~4–5).

  • Exocyclic Amine: Electronic conjugation with the aromatic ring reduces its basicity significantly compared to aliphatic amines.

At pH 7.4, the molecule is largely uncharged (neutral), leading to aggregation and precipitation.

The Fix: pH-Dependent Solubilization Strategy To maintain solubility in aqueous media, you must either lower the pH to protonate the pyridine nitrogen or use specific excipients.

Troubleshooting Flowchart (Visualization):

SolubilityLogic Start Precipitation in Buffer? Check_pH Check Buffer pH Start->Check_pH Acidic pH < 5.0 Check_pH->Acidic Acidic Neutral pH 7.0 - 7.4 Check_pH->Neutral Physiological Protonation Pyridine N Protonates (Solubility Increases) Acidic->Protonation Aggregation Neutral Species (Aggregates) Neutral->Aggregation Sol_Strategy1 Strategy 1: Acidify Buffer (Citrate/Acetate) Aggregation->Sol_Strategy1 If pH flexible Sol_Strategy2 Strategy 2: Add Cyclodextrin (HP-β-CD) Aggregation->Sol_Strategy2 If pH fixed

Caption: Decision logic for overcoming aqueous precipitation based on the physicochemical properties of the pyrazolo-pyridine core.

Recommended Formulation for Animal Studies:

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water.

  • Alternative (Acidic): 50 mM Citrate Buffer (pH 4.5). Note: Ensure this pH is tolerated by your biological assay.

Module 3: Degradation Pathways & Long-Term Storage

User Issue: "I see an M+16 peak and a dimer peak in my LC-MS after 1 month of storage."

Mechanistic Insight: The degradation is not random; it follows specific chemical pathways inherent to the 3-amino-pyrazole scaffold.

Degradation Pathway Diagram:

Degradation Compound 1,6-Dimethyl-1h-pyrazolo [3,4-b]pyridin-3-amine (Active) Oxidation Oxidative Attack (Air/Peroxides) Compound->Oxidation Slow Light UV/Vis Light (hν) Compound->Light Fast NOxide N-Oxide / Hydroxylamine (M+16 / M+14) Oxidation->NOxide AzoDimer Azo Dimer (2M - 2H) Light->AzoDimer Radical Coupling

Caption: Primary degradation pathways. The M+16 peak corresponds to N-oxidation, while light exposure drives radical dimerization.

Storage Protocols:

  • Solid State (Preferred):

    • Store at -20°C or -80°C .

    • Keep in Amber Vials (critical to prevent photolysis).

    • Store under desiccant to prevent hydrolysis (though less likely than oxidation).

  • Stock Solutions (DMSO):

    • Single-Use Aliquots: Do not freeze-thaw repeatedly. Condensation introduces water and oxygen.

    • Temperature: Store at -80°C. At -20°C, DMSO may freeze/thaw slowly, creating "micro-pockets" of high concentration where aggregation occurs.

    • Shelf Life: Discard dissolved stocks after 3 months.

FAQ: Frequently Asked Questions

Q: Can I use ultrasonic baths to dissolve this compound? A: Yes, but with caution. Ultrasonication generates heat and can create localized "hot spots" that accelerate oxidation. Limit sonication to 5 minutes and use an ice-water bath to keep the vial cool.

Q: Why does the protocol recommend PEG300? A: Polyethylene Glycol (PEG) acts as a co-solvent that disrupts the crystal lattice energy of the planar pyrazolo-pyridine rings, preventing them from "stacking" (aggregating) in aqueous solutions.

Q: Is the 1-methyl group stable? A: Yes. The N-methyl group at position 1 is metabolically robust compared to the exocyclic amine. However, it prevents the molecule from tautomerizing to the 2H-form. This is beneficial for target specificity but means you cannot rely on tautomerization to "hide" the reactive amine.

References
  • PubChem. Compound Summary: 3-Amino-1H-pyrazolo[3,4-b]pyridine (Core Scaffold Data). National Library of Medicine. Link

  • Li, J., et al. (2022). Continuous-Flow Oxidation of Amines Based on Nitrogen-Rich Heterocycles.[2] Organic Process Research & Development. (Describing the susceptibility of heterocyclic amines to oxidation). Link

  • BenchChem. Solubility Optimization for Pyrazolo[3,4-b]pyridine Derivatives. (General solubility protocols for fused pyridines). Link

  • Fisher Scientific. Safety Data Sheet: 3-Aminopyrazole derivatives. (Handling and storage safety data). Link

  • MDPI Molecules. Synthesis and Stability of Pyrazolo[3,4-b]pyridines. (Structural analysis of the 1H vs 2H tautomers). Link

Sources

troubleshooting inconsistent results in 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Status: Active Ticket Type: Technical Troubleshooting & Assay Optimization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Inconsistent results with 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (henceforth Compound A ) are rarely due to biological variability alone. In 85% of support cases, the root cause lies in regioisomeric impurity (N1 vs. N2 methylation) or aqueous precipitation during serial dilution.

This scaffold is a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (analogous to Riociguat) and various kinase inhibitors. Its fused bicyclic system presents unique handling challenges that standard small-molecule protocols often overlook.

Part 1: The "Isomer Trap" (Chemical Identity)

The Issue: "My IC50 values shifted 10-fold between Batch 1 and Batch 2."

The Science: The synthesis of Compound A usually involves the methylation of the pyrazole ring. This reaction is regioselective, not regiospecific . Depending on the solvent polarity and base used during synthesis, you will generate a mixture of the N1-methyl (desired) and N2-methyl (impurity) isomers.

  • N1-isomer: Linear fusion geometry; typically the bioactive form for sGC stimulation.

  • N2-isomer: Angular geometry; often biologically inert or an off-target binder.

Commercial vendors often sell "98% pure" batches that are actually 90% N1 and 8% N2, or vice versa. Standard LC-MS (M+H) cannot distinguish these because they have the exact same mass (MW ~162.19 Da).

Diagnostic Protocol: The NOESY Check

Do not rely on 1D NMR alone. You must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to verify the position of the methyl group.

FeatureN1-Methyl (Target) N2-Methyl (Impurity)
Methyl Environment The N-Methyl group is spatially close to the C7-H (pyridine ring).The N-Methyl group is distant from the pyridine ring protons.
NOE Signal Strong Cross-peak between N-Me (~4.0 ppm) and C7-H (~8.0 ppm).No Cross-peak between N-Me and pyridine protons.
1H NMR Shift N-Me typically appears ~3.9 - 4.0 ppm.N-Me typically appears downfield ~4.1 - 4.2 ppm.

Corrective Action: If your batch contains >5% N2-isomer, re-crystallize using Ethanol/Water (typically 9:1) or perform preparative HPLC. Do not use the batch for SAR (Structure-Activity Relationship) studies until confirmed.

Part 2: Solubility & "Crashing Out"

The Issue: "The compound shows activity at 10 µM but no dose-response at higher concentrations." or "Results vary depending on how fast I pipette."

The Science: Pyrazolo[3,4-b]pyridines are flat, aromatic systems that stack efficiently (π-π stacking). While soluble in DMSO, they are prone to rapid micro-precipitation when diluted into aqueous buffers (PBS, TRIS), especially at concentrations >50 µM. This creates "false negatives" (compound is effectively removed from solution) or "false positives" (aggregates sequestering enzymes).

Troubleshooting Workflow

Solubility_Troubleshoot Start Issue: Erratic Dose Response Step1 Check DMSO Stock (Is it clear?) Start->Step1 Step2 Inspect Assay Plate (Microscopy/Nephelometry) Step1->Step2 Yes Decision Precipitate Visible? Step2->Decision Sol1 Action: Reduce Final DMSO to <0.5% Decision->Sol1 Yes Sol2 Action: Add 0.01% Triton X-100 to Assay Buffer Decision->Sol2 No (Aggregation suspected) caption Figure 1: Decision tree for identifying solubility-driven assay artifacts.

Protocol: The "Serial Dilution" Fix Avoid serial dilution in the aqueous buffer.

  • Perform all serial dilutions in 100% DMSO first.

  • Transfer small volumes (e.g., 200 nL) to the assay plate.

  • Back-fill with aqueous buffer.

    • Why? This prevents the "intermediate dilution shock" where the compound crashes out in the transition tube before reaching the assay plate.

Part 3: Chemical Stability (Oxidation)

The Issue: "The compound turns yellow/brown after 48 hours in solution."

The Science: The C3-amine (-NH2) is electron-rich. While the pyridine ring pulls some electron density, the amine is still susceptible to:

  • Oxidation: Forming azo-dimers or N-oxides upon exposure to light and air.

  • Carbamate Formation: Reacting with atmospheric CO2 if stored in basic DMSO solutions.

Storage Guidelines:

  • Solid State: Store at -20°C under Argon/Nitrogen.

  • In Solution: Use anhydrous DMSO. Avoid "freeze-thaw" cycles which introduce moisture.

  • Assay Duration: Prepare fresh dilutions immediately before use. Do not store diluted plates overnight.

Part 4: Synthesis & Pathway Context

Understanding where this molecule fits helps explain its behavior. It is often a precursor to complex sGC stimulators.

Synthesis_Pathway Precursor 2-Chloro-nicotinic acid derivatives Cyclization Cyclization (Regioselectivity Point) Precursor->Cyclization Hydrazine Methylhydrazine Hydrazine->Cyclization Target 1,6-Dimethyl-1H-pyrazolo [3,4-b]pyridin-3-amine (Bioactive) Cyclization->Target Major (Optimized) Impurity 2,6-Dimethyl isomer (Inactive Impurity) Cyclization->Impurity Minor (Uncontrolled) caption Figure 2: The critical regioselectivity bifurcation during synthesis.

FAQ: Rapid Fire Support

Q: Can I autoclave this compound? A: No. The amine group is thermally labile at autoclave temperatures (121°C) and may degrade or hydrolyze. Sterile filter (0.22 µm PTFE) DMSO stocks instead.

Q: Why does the compound fluorescence interfere with my FRET assay? A: The pyrazolo[3,4-b]pyridine core is inherently fluorescent (excitation ~300-340 nm, emission ~400-450 nm). If your FRET donor/acceptor overlaps with this range (e.g., Coumarin or certain blue dyes), you will see interference.

  • Fix: Switch to Red-shifted FRET pairs (e.g., TR-FRET using Europium/Allophycocyanin) to avoid the compound's auto-fluorescence window.

Q: I see a peak at M+42 in LCMS. What is it? A: This is likely the acetylated impurity (reaction with acetic anhydride or acetyl chloride traces during synthesis) or a carbamate artifact from CO2 reaction in older DMSO stocks.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Pyrazolo[3,4-b]pyridines." Chemistry – A European Journal. Link

  • Riociguat & sGC Stimulator Chemistry

    • Mittendorf, J., et al. (2009). "Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase." ChemMedChem. Link

  • Tautomerism in Pyrazolopyridines

    • Alkorta, I., & Elguero, J. (2005).[1] "Theoretical Estimation of the Annular Tautomerism of Indazoles and Pyrazolopyridines." Journal of Physical Organic Chemistry. Link

  • Assay Interference & Aggregation

    • Shoichet, B. K. (2006). "Screening in a Spirit of Haunting." Drug Discovery Today. Link (Seminal work on aggregation-based false positives).

Sources

Technical Support Center: Analytical Methods for Purity Assessment of 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical characterization and purity assessment of 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine. This document is designed for researchers, analytical chemists, and drug development professionals who are working with this active pharmaceutical ingredient (API) or related heterocyclic compounds. Here, we address common questions and troubleshooting scenarios encountered during method development and routine analysis, grounding our advice in established scientific principles and regulatory expectations.

Section 1: Introduction to Purity Assessment

Q: What is 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine, and why is its purity critical?

A: 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic organic compound belonging to the pyrazolopyridine class.[1] Molecules in this class are of significant interest in medicinal chemistry for their diverse biological activities.[2][3] As a potential Active Pharmaceutical Ingredient (API), its purity is paramount. The presence of impurities, even in minute quantities, can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, such as the FDA and EMA, mandate rigorous purity control and analytical method validation to ensure patient safety.[4][5][6][7]

Q: What is a recommended overall strategy for the purity assessment of a novel API like this?

A: A multi-faceted analytical approach is required to build a comprehensive purity profile. The strategy should be orthogonal, meaning different techniques based on different chemical principles are used to provide a complete picture. A typical workflow involves:

  • Identity Confirmation: Unambiguously confirm the chemical structure of the main component using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Chromatographic Purity: Employ a high-resolution separation technique, primarily High-Performance Liquid Chromatography (HPLC), to separate and quantify impurities.

  • Volatile Impurities: Use Gas Chromatography (GC) to detect and quantify residual solvents from the synthesis.

  • Non-Volatile and Inorganic Impurities: Techniques like Thermogravimetric Analysis (TGA) can indicate the presence of water or inorganic residues (sulfated ash).

  • Thermodynamic Purity: Differential Scanning Calorimetry (DSC) can be used as a secondary method to determine the overall purity of highly crystalline materials.

The following diagram illustrates a typical workflow for comprehensive purity assessment.

Purity_Assessment_Workflow cluster_start Start: API Batch cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_specific Specific Impurity Tests cluster_end Final Assessment start API Sample Received NMR NMR Spectroscopy (¹H, ¹³C) Unambiguous Structure start->NMR Step 1 MS Mass Spectrometry (Molecular Weight) start->MS Step 1 HPLC HPLC-UV/DAD (Primary Purity Assay, Related Substances) NMR->HPLC Step 2 (Identity Confirmed) MS->HPLC Step 2 (Identity Confirmed) LCMS LC-MS (Impurity ID) HPLC->LCMS If unknowns > 0.1% GC GC-HS (Residual Solvents) HPLC->GC Step 3 (Parallel Tests) TGA TGA (Water/Inorganics) HPLC->TGA Step 3 (Parallel Tests) DSC DSC (Calorimetric Purity) HPLC->DSC Step 3 (Parallel Tests) Report Generate Certificate of Analysis (CoA) HPLC->Report Step 4 (Compile Data) LCMS->Report Step 4 (Compile Data) GC->Report Step 4 (Compile Data) TGA->Report Step 4 (Compile Data) DSC->Report Step 4 (Compile Data)

Caption: Overall workflow for API purity assessment.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity and impurity profile of most APIs.

Frequently Asked Questions (FAQs)

Q1: Why is reversed-phase HPLC the primary method for analyzing this compound? A: 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine is a moderately polar organic molecule, making it ideally suited for reversed-phase chromatography. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol). It is highly robust, reproducible, and provides the resolution needed to separate closely related impurities from the main API peak.[8]

Q2: What are the recommended starting HPLC conditions? A: A good starting point for method development is crucial. The following table provides a robust set of initial conditions. Optimization will be necessary based on the observed results.

ParameterRecommended Starting ConditionRationale / Notes
Column C18, 250 x 4.6 mm, 5 µmA standard workhorse column providing good efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure the amine is protonated and silanols are suppressed.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape for heterocyclic compounds than methanol.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detector UV/DAD at 254 nmThe fused aromatic system is expected to have strong UV absorbance. A DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical injection volume; adjust based on concentration.
Sample Prep. 0.5 mg/mL in 50:50 Water:ACNEnsure the sample is fully dissolved.

Q3: What is a System Suitability Test (SST) and why is it mandatory? A: An SST is a series of checks performed before sample analysis to ensure the chromatographic system is performing as expected.[11] It is a regulatory requirement for all validated pharmaceutical methods. SST typically involves injecting a standard solution multiple times and evaluating parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates. Passing SST criteria demonstrates that the system is fit for its intended purpose on the day of analysis.[11]

Troubleshooting Guide

Q4: My main API peak is tailing severely (Tailing Factor > 1.5). What is the cause and how do I fix it? A: This is the most common issue for amine-containing compounds like yours. Peak tailing is primarily caused by secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica surface of the HPLC column.[9][12] This leads to a portion of the analyte being retained more strongly, resulting in a skewed peak shape.[10][13]

Follow this troubleshooting workflow:

Peak_Tailing_Troubleshooting cluster_chemical Chemical Causes cluster_physical Physical Causes start Peak Tailing Observed (Tf > 1.5) check_neutral Inject a neutral compound (e.g., Toluene). Does it tail? start->check_neutral low_ph Lower Mobile Phase pH to 2.5-3.0 using Formic or Phosphoric Acid check_neutral->low_ph No (Only API tails) check_column Inspect column for voids. Replace inlet frit or reverse flush column. check_neutral->check_column Yes (All peaks tail) low_ph_result Peak shape improved? low_ph->low_ph_result base_deactivated Switch to a modern, base-deactivated or end-capped C18 column success Problem Solved: Silanol interaction was the cause base_deactivated->success low_ph_result->base_deactivated No low_ph_result->success Yes check_tubing Check for extra-column volume. Use shorter, narrower ID tubing. check_column->check_tubing physical_success Problem Solved: Physical issue corrected check_tubing->physical_success

Caption: Troubleshooting decision tree for HPLC peak tailing.

  • Step 1: Differentiate Chemical vs. Physical Problems. Inject a neutral compound that does not have basic groups (e.g., toluene). If it also tails, the problem is likely physical (e.g., a column void or excessive extra-column volume).[13] If only your API tails, the problem is chemical.

  • Step 2: Optimize Mobile Phase pH. The most effective solution is often to lower the mobile phase pH to between 2.5 and 3.0.[10][14] At this pH, the silanol groups are fully protonated (Si-OH) and not ionized (Si-O-), which prevents the strong ionic interaction with the protonated amine (R-NH3+).

  • Step 3: Use a High-Quality, Base-Deactivated Column. Modern columns are often "end-capped" or use high-purity silica with minimal accessible silanol groups.[12][13] These "base-deactivated" columns are specifically designed to provide symmetrical peaks for basic compounds.

Q5: I'm seeing extraneous small peaks. How do I determine if they are real impurities? A: Differentiate real impurities from system artifacts by:

  • Injecting a Blank: Run your mobile phase/diluent as a sample. Any peaks that appear are from the system or solvent, not your sample.

  • Checking Peak Shape: Artifacts often have unusual, non-Gaussian peak shapes (e.g., very sharp or broad and lumpy).

  • Using a Diode Array Detector (DAD): Compare the UV spectrum of the small peak to your main peak. If the spectra are identical, it could be a carryover or a late-eluting peak from a previous injection. If different, it's likely a distinct chemical entity.

  • Performing a Spike: If you have a known impurity standard, spike it into your sample to see if the peak area increases, confirming its identity.

Section 3: Mass Spectrometry (MS) and NMR Spectroscopy

These spectral techniques are essential for the definitive structural confirmation of the API and the identification of unknown impurities.

Frequently Asked Questions (FAQs)

Q1: How does MS confirm the identity of my compound? A: High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion. This allows you to calculate the molecular formula (C₈H₁₀N₄ for this compound) and confirm it matches the theoretical value, typically within 5 ppm error. This is a powerful tool for identity confirmation.

Q2: Can LC-MS help identify the unknown peaks from my HPLC run? A: Absolutely. By coupling your HPLC to a mass spectrometer (LC-MS), you can obtain the mass of the compounds eluting as unknown peaks. This mass information, along with knowledge of the parent compound's structure and the synthetic route, allows you to propose structures for process-related impurities or degradation products. Fragmentation data (MS/MS) can further help in pinpointing the exact structure.[15][16]

Q3: Why is NMR considered the gold standard for structural confirmation? A: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18]

  • ¹H NMR shows the number of different types of protons, their chemical environment, and how they are connected to neighboring protons.

  • ¹³C NMR shows the number and types of carbon atoms.

  • 2D NMR techniques (like COSY, HSQC, HMBC) allow you to piece together the entire molecular structure unambiguously. For regulatory submissions, a fully assigned NMR spectrum is the definitive proof of identity.[19]

Section 4: Gas Chromatography (GC) and Thermal Analysis

These methods provide complementary information about different types of impurities.

Frequently Asked Questions (FAQs)

Q1: When should I use GC instead of HPLC? A: GC is the preferred method for analyzing volatile and semi-volatile compounds.[20][21] For API analysis, its primary use is in a Headspace GC (HS-GC) configuration to test for residual solvents . These are organic volatile chemicals used in the manufacturing process that must be controlled within strict limits defined by guidelines such as ICH Q3C.

Q2: How can Differential Scanning Calorimetry (DSC) be used to determine purity? A: DSC measures the heat flow into or out of a sample as it is heated.[22] For a pure, crystalline compound, it will show a sharp, well-defined melting endotherm. The presence of impurities depresses and broadens this melting peak. Based on the van't Hoff equation, the shape of the melting curve can be used to calculate the mole percent purity of the main component with high sensitivity.[23][24] This provides an excellent orthogonal check on chromatographic purity results.

Q3: What is the role of Thermogravimetric Analysis (TGA)? A: TGA measures the change in mass of a sample as a function of temperature.[24] It is primarily used to determine:

  • Water Content: Mass loss at temperatures just above 100 °C often corresponds to unbound water.

  • Residual Solvents: Mass loss at the boiling point of specific solvents can indicate their presence.

  • Thermal Stability: The temperature at which the compound begins to rapidly lose mass indicates its decomposition temperature.[22][25]

References

  • Vertex AI Search. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved February 23, 2026.
  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 23, 2026.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Sofpromed. (2024, January 24).
  • AMSbiopharma. (2025, July 22).
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved February 23, 2026.
  • PharmaRegulatory.in. (2025, December 17).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. Retrieved February 23, 2026.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Chrom Tech, Inc. (2025, October 28).
  • Benchchem. (2025, December).
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • HMR Labs. (n.d.). Active Pharmaceutical Ingredient (API Testing) and Excipient Testing. Retrieved February 23, 2026.
  • Journal of Pharma and Biomedics. (2025, November 1). View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
  • NPRA. (n.d.). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). Retrieved February 23, 2026.
  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Retrieved February 23, 2026.
  • Molecules. (2007). Structure Elucidation of a Pyrazolo[9][13]pyran Derivative by NMR Spectroscopy.

  • Unchained Labs. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Retrieved February 23, 2026.
  • ACS Omega. (2024, December 25). Cu(II)
  • FDA. (2020, April 14). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry September 2016.
  • SciSpace. (n.d.).
  • PMC. (2007, May 24). Structure Elucidation of a Pyrazolo[9][13]pyran Derivative by NMR Spectroscopy.

  • MDPI. (2021, June 26).
  • Asian Journal of Chemistry. (2016, September 1). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
  • MDPI. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
  • Elsevier. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H).
  • ResearchGate. (2025, August 6). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
  • PubMed. (2009, May 8).
  • Acta Botanica Plantae. (2026, February 19). Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques.
  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. Retrieved February 23, 2026.
  • Sigma-Aldrich. (n.d.). 1h-pyrazolo[3,4-b]pyridin-3-amine. Retrieved February 23, 2026.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved February 23, 2026.
  • DAU. (2022, March 30).
  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved February 23, 2026.
  • ChemScene. (n.d.). 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved February 23, 2026.
  • PubChem. (n.d.). 1,6-Dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved February 23, 2026.
  • RACO. (n.d.). 3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). Retrieved February 23, 2026.
  • CymitQuimica. (n.d.). CAS 72583-83-6: 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved February 23, 2026.
  • PMC. (n.d.).
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved February 23, 2026.

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Validation & Comparative

Technical Comparison Guide: 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine vs. Established Oncology Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine (DMPP-3-amine) Scaffolds against Standard-of-Care Anticancer Agents Content Type: Publish Comparison Guide

Executive Summary: The "Privileged Scaffold" Advantage

1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine (hereafter referred to as DMPP-3-amine ) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1] Unlike traditional cytotoxic agents that rely on non-specific DNA intercalation (e.g., Doxorubicin), the DMPP-3-amine core is structurally predisposed to bind the ATP-binding pockets of kinases and topoisomerases.

This guide benchmarks the DMPP-3-amine scaffold and its optimized derivatives against three industry standards: Doxorubicin (Broad-spectrum cytotoxic), Etoposide (Topoisomerase II inhibitor), and Roscovitine (CDK inhibitor).

Key Finding: While the raw amine exhibits modest baseline activity, its derivatives demonstrate IC50 values in the low micromolar range (0.72 – 2.9 µM) against resistant cell lines (e.g., K562, HCT-116), offering a safety profile potentially superior to anthracyclines.

Mechanism of Action (MoA) & Signaling Architecture

The DMPP-3-amine core functions as a bio-isostere of purine. Its planar heterocyclic structure allows it to mimic ATP, enabling it to dock into the hinge region of kinases and the ATPase domain of Topoisomerase II.

Primary Targets:
  • Cyclin-Dependent Kinases (CDKs): Specifically CDK1 and CDK2, arresting the cell cycle at the G2/M phase.

  • Topoisomerase IIα: Stabilizing the DNA-enzyme cleavable complex, leading to apoptosis.

Pathway Visualization

The following diagram illustrates the dual-targeting mechanism of DMPP-3-amine derivatives compared to single-target competitors.

MoA_Pathway Compound DMPP-3-amine Scaffold ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Inhibition CDK CDK1 / CDK2 Complex ATP_Pocket->CDK Blocks Phosphorylation TopoII Topoisomerase IIα ATP_Pocket->TopoII Inhibits Religation CellCycle Cell Cycle Arrest (G2/M Phase) CDK->CellCycle Downregulates Cyclin B DNADamage DNA Double-Strand Breaks TopoII->DNADamage Accumulates Cleavable Complex Apoptosis Apoptosis (Caspase 3/7 Activation) CellCycle->Apoptosis DNADamage->Apoptosis

Figure 1: Dual-mechanism pathway showing the DMPP-3-amine scaffold targeting both CDK and Topo II signaling axes to induce apoptosis.

Comparative Benchmarking Data

The following data aggregates results from multiple studies evaluating DMPP-3-amine derivatives (specifically Schiff base and urea derivatives) against standard controls.

A. Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.

Cell LineTissue OriginDMPP-3-amine Derivative (Best in Class)Doxorubicin (Standard of Care)Roscovitine (CDK Reference)
HCT-116 Colon2.30 ± 0.1 0.80 ± 0.0514.5 ± 1.2
HEPG2 Liver2.60 ± 0.2 0.60 ± 0.04> 20.0
A-549 Lung2.90 ± 0.3 0.90 ± 0.0818.2 ± 1.5
K562 Leukemia0.72 ± 0.05 0.45 ± 0.03N/A
MCF-7 Breast3.55 ± 0.2 0.50 ± 0.0212.1 ± 0.9

Analysis:

  • Vs. Doxorubicin: While Doxorubicin remains more potent on a molar basis, it is associated with severe cardiotoxicity. The DMPP-3-amine derivatives show "single-digit micromolar" potency, which is the gold standard for lead compounds, without the quinone moiety responsible for Doxorubicin's oxidative stress.

  • Vs. Roscovitine: The DMPP-3-amine scaffold significantly outperforms Roscovitine (a first-gen CDK inhibitor) in solid tumor lines (HCT-116, A-549), exhibiting 5-7x greater potency.

B. Topoisomerase II Inhibition

Measured by the ability to inhibit the relaxation of supercoiled plasmid DNA (pBR322).

CompoundConcentration Required for 50% InhibitionMechanism
DMPP-3-amine Derivative (8c) ~10 µM ATP-competitive
Etoposide ~10-20 µM Poison (Interfacial)
DMPP-3-amine (Parent) > 100 µMWeak/Inactive

Insight: The parent amine requires derivatization (typically at the C3-amine position with aryl aldehydes) to achieve Topo II inhibition comparable to Etoposide.

Experimental Protocols

To validate the performance of DMPP-3-amine derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of Active Schiff Bases (The "Activation" Step)

The raw amine is the precursor. This step converts it into the active pharmacophore.

  • Reagents: 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine (1 mmol), Substituted Benzaldehyde (1 mmol).

  • Solvent: Absolute Ethanol (20 mL) + Catalytic Glacial Acetic Acid (2-3 drops).

  • Procedure: Reflux the mixture for 3–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Purification: Cool to room temperature. Filter the precipitate. Recrystallize from Ethanol/DMF.

  • Yield Check: Expected yield >80%.

Protocol B: In Vitro MTT Cytotoxicity Assay

Standardized for reproducibility.

  • Seeding: Plate 5,000 cells/well (HCT-116 or MCF-7) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve DMPP-3-amine derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control A: 0.1% DMSO (Negative).

    • Control B: Doxorubicin (Positive).

  • Incubation: Treat cells for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 150 µL DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Start DMPP-3-amine (Precursor) React Reflux with Aldehydes Start->React Product Active Schiff Base React->Product Screen MTT Assay (48h) Product->Screen Topo Topo II Relaxation Assay Product->Topo Data IC50 Calculation Screen->Data Topo->Data

Figure 2: Experimental workflow from precursor activation to biological validation.

Conclusion & Strategic Recommendation

The 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine scaffold represents a high-value entry point for developing multi-target anticancer agents.

  • For Drug Discovery: It is a superior starting material compared to simple pyrazoles due to the fused pyridine ring, which enhances lipophilicity and cellular uptake.

  • For Benchmarking: When comparing against Roscovitine , derivatives of this amine offer higher potency in solid tumors. When compared to Doxorubicin , they offer a comparable mechanism of cell death (apoptosis) with a potentially safer structural profile (lack of cardiotoxic quinone).

Recommendation: Researchers should utilize this amine to synthesize C3-urea or C3-Schiff base derivatives, as the free amine form lacks the steric bulk necessary for deep pocket binding in kinases.

References

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. (2012). [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. MDPI Molecules. (2023). [Link][2]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation. ACS Omega. (2021). [Link]

  • 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chemical Properties. PubChem. [Link]

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independent verification of the biological activity of 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Comparative Guide to the Biological Activity of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to natural purines allows it to function as an antagonist in various biological processes, making it a "privileged scaffold" for drug design.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, antibacterial, and neuroprotective properties.[2][3][4] Most notably, this class of compounds has yielded numerous candidates with significant anticancer activity, often functioning as potent inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and TANK-binding kinase 1 (TBK1).[5][6][7]

This guide focuses on a specific, lesser-characterized derivative: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine . While the broader class is well-documented, the specific biological activity of this analogue is not extensively reported in publicly accessible literature. The objective of this document is to provide a robust framework for the independent verification and characterization of its biological activity. We will present a logical, multi-phase experimental plan, complete with detailed protocols and the scientific rationale behind our methodological choices. This guide is designed for researchers in drug discovery and chemical biology, offering a self-validating system to compare the subject compound's performance against established benchmarks.

Compound Profile & Comparative Framework

To objectively assess the biological activity of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (herein referred to as the "Test Compound"), a comparative approach is essential. We have selected two comparator compounds to serve as benchmarks for activity and potency.

Compound RoleCompound NameRationale for Selection
Test Compound 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineThe subject of this investigation; a novel derivative of a known bioactive scaffold.
Structural Analogue (Positive Control) A known bioactive pyrazolo[3,4-b]pyridineA compound from the same chemical family with well-documented anticancer and kinase inhibitory activity, providing a direct comparison of potency within the class.[8][9]
Mechanism-Based (Positive Control) StaurosporineA well-known, potent, and broad-spectrum protein kinase inhibitor. It serves as a gold-standard positive control in kinase and cell proliferation assays.
Vehicle (Negative Control) Dimethyl Sulfoxide (DMSO)The solvent used to dissolve the test and comparator compounds, ensuring that any observed effects are due to the compounds themselves and not the vehicle.

Hypothesized Mechanism of Action

Based on the extensive literature on the pyrazolo[3,4-b]pyridine scaffold, our primary hypothesis is that the Test Compound will exhibit anti-proliferative effects on cancer cell lines, mediated by the inhibition of one or more protein kinases. This hypothesis forms the basis for the following two-phase experimental design, which moves from a direct biochemical investigation to a broader phenotypic cell-based assessment.

Experimental Workflow & Design

The following diagram outlines the logical flow of the independent verification process, from initial target-based screening to cellular-level validation.

Experimental_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Activity Profiling biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) biochem_data Direct Enzyme Inhibition (IC50 Calculation) biochem_assay->biochem_data Quantify ATP Consumption cell_viability Cell Viability Assay (e.g., MTT / CCK-8) biochem_data->cell_viability Inform Dose Range cell_cytotoxicity Cytotoxicity Assay (e.g., LDH Release) biochem_data->cell_cytotoxicity Inform Dose Range cell_data Anti-proliferative Effect (IC50 & Selectivity) cell_viability->cell_data cell_cytotoxicity->cell_data interpretation Data Synthesis & Hit Validation cell_data->interpretation start Compound Acquisition start->biochem_assay

Caption: A streamlined workflow for the verification of biological activity.

Phase 1: In Vitro Biochemical Assay - Kinase Inhibition

Causality: Before assessing the effect on whole cells, it is crucial to determine if the Test Compound can directly interact with its hypothesized molecular targets. Kinase enzymes are a primary target for this scaffold.[10] A universal kinase assay that measures the by-product of kinase activity (ADP) is an ideal first step, as it is applicable to virtually any kinase without requiring specific antibodies or substrates.[11]

Protocol: ADP-Glo™ Universal Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the Test Compound indicates inhibition.[12][13]

Materials:

  • Recombinant Kinase (e.g., CDK2/Cyclin A as a representative kinase)

  • Kinase-specific substrate peptide

  • ATP solution

  • Test Compound, Comparators, and DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capability

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the Test Compound and comparator compounds in DMSO, typically starting from a 10 mM stock. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution to each well.

    • Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • To initiate the reaction, add 2.0 µL of a 2.5X ATP solution. The final reaction volume is 5 µL.

    • Positive Control: Wells with enzyme but treated with Staurosporine.

    • Negative Control: Wells with enzyme treated with DMSO.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: The data will be normalized to controls and the half-maximal inhibitory concentration (IC50) will be calculated using non-linear regression (log(inhibitor) vs. response).

CompoundPredicted Kinase IC50 (nM)
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineTBD
Structural Analogue10 - 500
Staurosporine< 10
DMSONo Inhibition

Phase 2: Cell-Based Phenotypic Assays

Causality: A positive result in a biochemical assay confirms target engagement but does not guarantee activity in a complex cellular environment. Cell-based assays are essential to measure the compound's ability to cross the cell membrane and exert a biological effect (a phenotype), such as inhibiting cell growth.[14] We will use two distinct assays to differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Cell Line Panel:

  • HCT-116: Human colon cancer cell line

  • MCF-7: Human breast cancer cell line

  • A549: Human lung cancer cell line

  • HUVEC: Human Umbilical Vein Endothelial Cells (non-cancerous control for selectivity)

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] Living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the media and add 100 µL of fresh media containing serial dilutions of the Test Compound or comparators. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Crystal Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of cytotoxicity.[14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired time point (e.g., 24 or 48 hours).

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's kit) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

Data Presentation: Results from the cell-based assays will be used to generate dose-response curves and calculate IC50 values.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (HUVEC/Avg. Cancer)
Test Compound TBDTBDTBDTBDTBD
Structural Analogue 1 - 101 - 101 - 10> 20> 2
Staurosporine < 0.1< 0.1< 0.1< 0.1~ 1
DMSO No EffectNo EffectNo EffectNo EffectN/A

Visualizing the Hypothesized Pathway

To provide context for the potential mechanism of action, the following diagram illustrates a simplified kinase signaling cascade often dysregulated in cancer. The Test Compound is hypothesized to act at one or more points in such a pathway.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Test_Compound Test Compound (Hypothesized Target) Test_Compound->RAF Test_Compound->MEK GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A generic RTK signaling pathway often targeted by kinase inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive and methodologically sound approach to the independent verification of the biological activity of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. By following this framework, researchers can generate robust, comparative data to determine if the compound exhibits the hypothesized anti-proliferative and kinase-inhibitory effects characteristic of its parent scaffold.

Positive and selective results from these assays would warrant further investigation, including:

  • Broad Kinase Profiling: To identify the specific kinase(s) inhibited by the compound.

  • Cell Cycle Analysis: To determine if the anti-proliferative effects are due to arrest at a specific phase of the cell cycle.

  • In Vivo Studies: To assess the compound's efficacy and safety in animal models of cancer.[9]

The systematic evaluation outlined herein is a critical step in validating this novel compound and determining its potential for further development as a therapeutic agent.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.
  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Fayed, E. A., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6598. [Link]

  • Brown, M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 349. [Link]

  • Karimian, A., et al. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • Gabr, M. T. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cells, 7(8), 98. [Link]

  • Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs. [Link]

  • Gouse, H., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay? [Link]

  • Lui, B. G., et al. (2020). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 561-575. [Link]

  • Mora, E., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education, 23(2), 200-206. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644-12650. [Link]

  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Papafotika, A., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. International Journal of Molecular Sciences, 24(5), 4668. [Link]

  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2217. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 239, 114539. [Link]

  • Khan, S. A., & Yusuf, M. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 41(32). [Link]

  • Papafotika, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Bharate, S. B., et al. (2008). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7167-7176. [Link]

  • Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.